4-Isopropoxy-1H-indazol-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-propan-2-yloxy-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-6(2)14-8-5-3-4-7-9(8)10(11)13-12-7/h3-6H,1-2H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATZYIRWFZDUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure-Activity Relationship of 4-Alkoxy-3-Aminoindazoles as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-aminoindazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a privileged structure in the design of potent protein kinase inhibitors. Its ability to act as an effective hinge-binding fragment has led to the development of numerous therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of a specific, highly potent subclass: 4-alkoxy-3-aminoindazoles. We will explore the causal relationships behind experimental design choices, detailing how modifications to the 4-alkoxy group, the 3-amino position, and the indazole core modulate inhibitory activity and selectivity against key oncogenic kinases like FGFR and Bcr-Abl. This guide includes detailed synthetic protocols, mechanistic diagrams, and a comprehensive summary of SAR data to provide a self-validating framework for drug discovery professionals engaged in the development of next-generation kinase inhibitors.
Introduction: The 3-Aminoindazole as a Privileged Scaffold
The indazole core is a bicyclic heterocycle that has become an interesting pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors.[1] Several anticancer drugs incorporating the indazole moiety, such as pazopanib and axitinib, are commercially available.[2] The 3-aminoindazole motif is particularly effective as it can form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket of many protein kinases, mimicking the role of the adenine ring of ATP.[3][4] This hinge-binding capability is a foundational principle in the design of competitive kinase inhibitors.
The malfunctioning of protein kinases is a hallmark of numerous diseases, especially cancer, where they can become constitutively active and drive uncontrolled cell proliferation.[5] Fibroblast Growth Factor Receptors (FGFRs) and the Bcr-Abl fusion protein are two such examples of clinically relevant tyrosine kinases.[6][7] Aberrant FGFR signaling is an oncogenic driver in hepatocellular carcinoma (HCC) and other cancers, while the Bcr-Abl protein is characteristic of chronic myelogenous leukemia (CML).[8][9] The development of potent and selective inhibitors for these targets is a critical goal in oncology drug discovery.
The Strategic Importance of the 4-Alkoxy Substituent
While the 3-amino group anchors the molecule to the kinase hinge, substitutions on the indazole's benzene ring are crucial for modulating potency, selectivity, and pharmacokinetic properties. The C4-position, in particular, points towards the solvent-exposed region or deeper hydrophobic pockets of the kinase domain, making it a prime location for modification.
The introduction of an alkoxy group at the C4-position serves several key functions:
-
Enhanced Potency: The oxygen atom can act as a hydrogen bond acceptor, while the alkyl chain can engage in favorable van der Waals interactions within hydrophobic pockets of the ATP binding site.
-
Modulation of Physicochemical Properties: Altering the size and nature of the alkoxy group allows for fine-tuning of properties like solubility and lipophilicity, which are critical for cell permeability and oral bioavailability.
-
Selectivity Tuning: The specific geometry and size of the C4-substituent can introduce steric hindrance with off-target kinases, thereby improving the selectivity profile of the inhibitor. For instance, a methoxy group was observed to cause steric hindrance in the back pocket of Aurora A kinase, resulting in lower activity for a specific compound.[2]
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-alkoxy-3-aminoindazoles is a composite of interactions dictated by three key structural regions: the 4-alkoxy group, the 3-amino substituent, and other positions on the indazole core.
The 4-Alkoxy Group: Tailoring Potency and Selectivity
The nature of the alkoxy group at the C4 position is a critical determinant of inhibitory potency. While specific SAR tables for 4-alkoxy-3-aminoindazoles are compiled from various sources, a general trend emerges where small, unbranched alkoxy groups are often preferred.
-
Methoxy and Ethoxy Groups: These small groups are frequently employed and often lead to high potency. They are large enough to productively fill small hydrophobic pockets near the hinge region without incurring a significant entropic penalty. The methoxy group, in particular, has been shown to be important for high potency in some kinase inhibitor series.[2]
-
Longer or Branched Alkyl Chains: Increasing the length or branching of the alkyl chain can enhance hydrophobic interactions but also risks steric clashes. This strategy is highly target-dependent. If the target kinase possesses a large, accessible hydrophobic pocket, larger groups can significantly boost potency.
-
Functionalized Alkoxy Groups: The incorporation of terminal functional groups (e.g., amines, ethers) on the alkoxy chain can be used to engage with solvent-exposed regions of the kinase, potentially improving solubility and allowing for additional interactions that can enhance both potency and selectivity.
The 3-Amino Group: The Hinge-Binding Anchor
The 3-amino group is fundamental to the kinase-inhibiting activity of this scaffold. It typically forms one or two hydrogen bonds with the backbone amide nitrogen and carbonyl oxygen atoms in the hinge region of the kinase.
-
Unsubstituted Amine: The primary amine (-NH2) is highly effective for hinge binding and is a common feature in many potent inhibitors.
-
Amide and Urea Derivatives: Acylation of the 3-amino group to form amides or reaction with isocyanates to form ureas are common and highly effective strategies. This introduces a larger substituent that can extend out of the ATP pocket. The choice of the acylating or isocyanate partner is a primary diversification point in library synthesis and is critical for defining the inhibitor's overall activity and selectivity profile. For example, a diarylamide 3-aminoindazole was developed as a potent pan-BCR-ABL inhibitor.[9][10]
The Indazole Core: Fine-Tuning and Vectorial Expansion
Substitutions at other positions (C5, C6, C7) on the indazole ring provide further opportunities for optimization. These positions can be modified to block metabolic soft spots, improve solubility, or exploit additional binding interactions. For example, substitution at the 5-position of the indazole ring with a methoxy group led to higher potency against GSK-3β kinase compared to a methyl group.[2]
Mechanistic Insights: Competitive ATP Inhibition
4-Alkoxy-3-aminoindazoles function as ATP-competitive inhibitors. They occupy the space normally filled by ATP, preventing the kinase from binding its substrate and phosphorylating downstream targets. The 3-aminoindazole core binds to the "hinge" region, while the 4-alkoxy and other substituents occupy adjacent hydrophobic and solvent-exposed regions, contributing to the overall binding affinity.
Caption: General mechanism of competitive kinase inhibition.
Synthetic Strategies & Experimental Protocols
The synthesis of 4-alkoxy-3-aminoindazoles generally follows a convergent strategy involving the construction of the core structure followed by diversification.
General Synthesis of the 4-Alkoxy-3-Aminoindazole Core
The most common and robust method for constructing the 3-aminoindazole core begins with a substituted 2-halobenzonitrile. The presence of an ortho-halogen and a nitrile group facilitates cyclization upon reaction with hydrazine.
Caption: General workflow for the synthesis of a 4-alkoxy-3-aminoindazole core.
Protocol 5.1: Synthesis of 4-Methoxy-1H-indazol-3-amine
This protocol is a representative example adapted from established synthetic procedures for related 3-aminoindazoles.
-
Starting Material: 2-Fluoro-6-methoxybenzonitrile.
-
Procedure: a. To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (approx. 0.2 M), add hydrazine hydrate (3.0-5.0 eq). b. Heat the reaction mixture to reflux (approx. 110-120 °C) in a sealed vessel or under a reflux condenser. c. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours). d. Cool the reaction mixture to room temperature. A precipitate may form. e. If a solid has formed, collect it by filtration, wash with a cold solvent like diethyl ether or ethanol, and dry under vacuum. f. If no solid forms, concentrate the solvent under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to yield the pure 4-methoxy-1H-indazol-3-amine.
Protocol: Derivatization via Amide Coupling at the 3-Amino Group
This protocol describes a standard method for forming an amide bond, a crucial step for creating many potent kinase inhibitors.[3]
-
Reagents: 4-Alkoxy-3-aminoindazole (1.0 eq), desired carboxylic acid (1.1 eq), a peptide coupling agent such as HATU (1.2 eq), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Solvent: Anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Procedure: a. Dissolve the 4-alkoxy-3-aminoindazole, carboxylic acid, and HATU in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add DIPEA to the stirred solution. c. Stir the reaction at room temperature. Monitor for completion using TLC or LC-MS (typically 2-12 hours). d. Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. e. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the crude product by silica gel column chromatography to obtain the final N-(4-alkoxy-1H-indazol-3-yl)amide.
Protocol: Generic Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method to assess the inhibitory activity of the synthesized compounds against a target kinase.
-
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. This is often detected using luminescence (e.g., ADP-Glo™) or fluorescence-based methods.
-
Materials: Target kinase enzyme, appropriate substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent.
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. A typical concentration range would be from 10 µM down to low nM. b. In a microplate (e.g., 384-well), add the kinase, substrate, and assay buffer. c. Add a small volume of the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls. d. Allow the compounds to pre-incubate with the kinase for a set period (e.g., 15-30 minutes) at room temperature. e. Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase. f. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C). g. Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced (proportional to kinase activity) or the amount of phosphorylated substrate. h. Read the signal (luminescence or fluorescence) on a plate reader. i. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
SAR Data Summary
| Compound Class | Key Substitutions | Target Kinase | IC₅₀ (nM) | Key SAR Insights |
| 3-Aminoindazole | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide at N3; 4-ethynyl group | Bcr-Abl (WT) | < 0.5 | Demonstrates that large, functionalized amide groups at the N3 position coupled with substitution at C4 can lead to exceptionally high potency.[9][10] |
| 3-Aminoindazole | 4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl amide at N3; 4-ethynyl group | Bcr-Abl (T315I) | 9 | The same scaffold shows potent activity against the notoriously drug-resistant T315I "gatekeeper" mutant.[9][10] |
| 1H-Indazole | 6-(3-methoxyphenyl) at C6 | FGFR1 | 15.0 | Highlights the importance of substitutions on the indazole core for achieving potent FGFR inhibition.[11] |
| Aminoindazole | Covalent warhead targeting FGFR4 | FGFR4 (WT) | < 10 (cellular) | Shows that the 3-aminoindazole scaffold can be adapted to create highly selective covalent inhibitors.[8][12] |
Conclusion and Future Directions
The 4-alkoxy-3-aminoindazole scaffold represents a highly versatile and potent platform for the development of kinase inhibitors. The structure-activity relationships discussed herein underscore a clear logic: the 3-amino group serves as a reliable anchor to the kinase hinge region, while the 4-alkoxy substituent provides a critical handle for modulating potency, selectivity, and drug-like properties. Derivatization of the 3-amino group into amides or ureas is a proven strategy for extending into and interacting with regions beyond the immediate ATP-binding site.
Future research in this area should focus on:
-
Systematic Exploration of the 4-Alkoxy Group: A focused library synthesis varying the length, branching, and terminal functionality of the alkoxy chain would provide a more granular understanding of the SAR for specific kinase targets.
-
Improving Selectivity: While potency is often achieved, kinase selectivity remains a challenge. Structure-based drug design, guided by co-crystal structures of inhibitors bound to their targets, can reveal unique pockets or conformations that can be exploited by novel 4-position substituents to enhance selectivity.
-
Overcoming Resistance: The development of inhibitors active against clinically observed resistance mutations, such as the T315I gatekeeper mutation in Bcr-Abl, is of paramount importance.[7] The 4-alkoxy-3-aminoindazole scaffold has already shown promise in this area and should be further explored.[9]
By leveraging the foundational SAR principles outlined in this guide, researchers can continue to innovate and develop highly effective and selective kinase inhibitors for the treatment of cancer and other diseases.
References
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). PubMed. Retrieved February 24, 2026, from [Link]
- 3-aminoindazole-1 and 2-carboxylic acid derivatives. (n.d.). Google Patents.
-
Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]
-
Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. (2022). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). RSC Publishing. Retrieved February 24, 2026, from [Link]
-
Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). NCBI. Retrieved February 24, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). NCBI. Retrieved February 24, 2026, from [Link]
-
Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2023). PubMed. Retrieved February 24, 2026, from [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. (2016). European Patent Office. Retrieved February 24, 2026, from [Link]
-
Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. (2015). PubMed. Retrieved February 24, 2026, from [Link]
-
Discovery and optimization of indazoles as potent and selective interleukin-2 inducible T cell kinase (ITK) inhibitors. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (2025). ScienceDirect. Retrieved February 24, 2026, from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. chemrevlett.com [chemrevlett.com]
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- 7. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Chemical Stability of Isopropoxy-Substituted Indazoles: A Technical Guide
Executive Summary
This guide provides a comprehensive technical analysis of the chemical stability profile of isopropoxy-substituted indazoles , a privileged scaffold in kinase inhibitor design (e.g., VEGFR, PDGFR inhibitors). While the indazole core offers robust thermodynamic stability through aromaticity, the introduction of an isopropoxy group introduces specific steric and electronic vectors that influence degradation pathways. This document details the structural dynamics, stress-testing behaviors (hydrolytic, oxidative, photolytic), and validated protocols for assessing shelf-life and handling requirements.
Part 1: Structural Dynamics & Electronic Properties
The Indazole Core & Tautomeric Equilibrium
The indazole scaffold exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2] For isopropoxy-substituted variants, the 1H-tautomer is thermodynamically dominant (
-
Electronic Effect: The isopropoxy group (
) acts as a strong Electron Donating Group (EDG) via resonance ( ).-
Impact: This increases electron density on the indazole ring, making it more resistant to nucleophilic attack but potentially more susceptible to oxidative stress.
-
pKa Shift: Depending on the substitution position (typically C4, C5, or C6 in kinase inhibitors), the EDG nature can slightly elevate the pKa of the pyrrole-like nitrogen (
), altering solubility in acidic buffers.
-
The Isopropoxy Vulnerability Vector
While aryl-alkyl ethers are generally chemically inert to base and dilute acid, the isopropoxy group introduces a specific oxidative liability at the methine carbon (
-
Steric Shielding: The bulky isopropyl group protects the oxygen atom from solvation, generally increasing hydrolytic stability compared to methoxy analogs.
-
Radical Susceptibility: The tertiary C-H bond (methine) is weaker than a primary C-H bond, making it a prime target for radical abstraction during autoxidation or photolysis.
Part 2: Forced Degradation Profiling (Stress Testing)
The following stability profile is derived from standard ICH Q1A (R2) stress conditions applied to this chemotype.
Hydrolytic Stability (pH 1.2 – 10.0)
-
Observation: High Stability.
-
Mechanism: The aryl-isopropoxy ether linkage (
) is robust. Cleavage typically requires harsh conditions (e.g., concentrated HI or ) not found in standard stability protocols. -
Risk: Low. However, if the isopropoxy group is ortho to a strong electron-withdrawing group (e.g., nitro or carbonyl), "neighboring group participation" can accelerate hydrolysis.
Oxidative Stability (Peroxide/Radical)
-
Observation: Moderate to Low Stability.
-
Mechanism: Oxidative Dealkylation .
-
Radical abstraction of the methine proton on the isopropyl group.
-
Formation of a hemiacetal intermediate.
-
Collapse to the corresponding indazole-phenol and acetone.
-
-
Risk: High. Requires antioxidants (e.g., BHT) in formulation if liquid; generally stable in solid state unless exposed to high humidity/impurities.
Photostability (UV/Vis)
-
Observation: Variable.
-
Mechanism: The indazole core is a chromophore. Absorption of UV energy can lead to excited states that facilitate the radical abstraction described in 2.2.
-
Risk: Moderate. Protect from light.
Visualized Degradation Pathway
The following diagram illustrates the primary oxidative degradation pathway (N-dealkylation vs O-dealkylation).
Caption: Figure 1. Oxidative dealkylation pathway of the isopropoxy side chain under radical stress conditions.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The inclusion of a "System Suitability" step ensures the data is reliable.[3]
Protocol: Forced Degradation (Oxidative & Hydrolytic)
Objective: Determine the vulnerability of the ether linkage vs. the indazole core.
Reagents:
-
0.1 N HCl (Acid Stress)
-
0.1 N NaOH (Base Stress)
-
3%
(Oxidative Stress)[4] -
HPLC Grade Acetonitrile (ACN) & Water
Workflow:
-
Stock Preparation: Dissolve 10 mg of the Isopropoxy-Indazole in 10 mL of ACN (1 mg/mL).
-
Acid Stress:
-
Mix 1 mL Stock + 1 mL 0.1 N HCl.
-
Incubate at 60°C for 4 hours .
-
Neutralization: Add 1 mL 0.1 N NaOH prior to analysis.
-
-
Base Stress:
-
Mix 1 mL Stock + 1 mL 0.1 N NaOH.
-
Incubate at 60°C for 4 hours .
-
Neutralization: Add 1 mL 0.1 N HCl prior to analysis.
-
-
Oxidative Stress:
-
Mix 1 mL Stock + 1 mL 3%
. -
Incubate at Room Temperature for 24 hours . (Note: Heat + Peroxide often destroys the indazole ring entirely; RT is preferred for mechanistic insight).
-
-
Control: 1 mL Stock + 1 mL Water (stored at 4°C).
Analysis (HPLC Conditions):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Indazole
- *) and MS (ESI+).
Data Interpretation Table
| Stress Condition | Expected Degradation | Primary Degradant (Mass Shift) | Interpretation |
| Acid (0.1 N HCl) | < 2% | None | Stable. Ether linkage resists dilute acid. |
| Base (0.1 N NaOH) | < 1% | None | Stable. Indazole anion may form, but no cleavage. |
| Oxidation ( | 5 - 15% | [M-42] (Loss of Isopropyl) | Labile. Conversion to phenol via dealkylation. |
| Photolysis | Variable | [M-42] or Ring Opening | Sensitive. Protect from light. |
Part 4: Synthesis & Handling Logic
Synthetic Stability Workflow
When synthesizing these derivatives, the isopropoxy group is often introduced via Mitsunobu reaction or
Critical Control Point:
Avoid using strong Lewis Acids (e.g.,
Tautomerism Logic Diagram
Understanding the protonation state is vital for extraction and purification.
Caption: Figure 2. pH-dependent speciation of the indazole core and solubility implications.
References
-
International Council for Harmonisation (ICH). (2003).[5] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
-
Gaetano, A., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.[2][6][7][8][9] [Link]
-
Sturgeon, B. E., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages. ACS Sustainable Chemistry & Engineering. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. Controlled degradation of chemically stable poly(aryl ethers) via directing group-assisted catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Indazole - Wikipedia [en.wikipedia.org]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Drug-Likeness Properties of 4-Isopropoxy-indazol-3-amine Derivatives
Abstract
The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically successful therapeutic agents.[1] This guide provides an in-depth analysis of the drug-likeness properties of a specific, promising subclass: 4-isopropoxy-indazol-3-amine derivatives. As drug discovery pipelines face mounting pressure to reduce late-stage attrition, a proactive, integrated assessment of drug-like properties is no longer optional but essential.[2] This document delineates the core principles of drug-likeness, from foundational concepts like Lipinski's Rule of Five to a comprehensive evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) parameters. We will explore both predictive in silico methodologies and confirmatory in vitro protocols, offering a robust framework for researchers, scientists, and drug development professionals to guide the optimization of this scaffold from hit-to-lead and beyond.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
The indazole ring system, a bicyclic aromatic heterocycle, is a "privileged scaffold" renowned for its versatile biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][3] Its significance is underscored by its presence in several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib.[1] The 1H-indazol-3-amine moiety, in particular, is an effective hinge-binding fragment for many protein kinases, making it a highly attractive starting point for inhibitor design.[4] The addition of a 4-isopropoxy group to this core modulates the scaffold's electronic and steric properties, providing a unique vector for optimizing potency, selectivity, and pharmacokinetic profiles.
Foundational Principles: Assessing Drug-Likeness
Drug-likeness is a qualitative concept that evaluates a compound's similarity to known drugs based on its physicochemical properties.[5][6] The goal is to prioritize compounds that possess a favorable balance of properties, ensuring they can be absorbed, reach their target in the body, and have a suitable safety profile.[7] This early assessment is a cornerstone of the "fail early, fail cheap" paradigm in drug development, helping to filter out candidates with inherent liabilities before significant resources are invested.[2]
Lipinski's Rule of Five (Ro5): The Foundational Guideline
Formulated by Christopher A. Lipinski, the Rule of Five provides a set of simple heuristics to predict poor oral absorption or permeation.[7][8] An orally active drug generally has no more than one violation of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons: Lower molecular weight facilitates diffusion and transport across membranes.[5]
-
Octanol-Water Partition Coefficient (LogP) ≤ 5: LogP is a measure of lipophilicity. While a degree of lipophilicity is required to cross cell membranes, excessively high values can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[9]
-
Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.
-
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
Excessive hydrogen bonding capacity can hinder a molecule's ability to permeate lipid bilayers.[5]
Physicochemical Analysis of the Core 4-Isopropoxy-indazol-3-amine Scaffold
The unsubstituted core scaffold demonstrates excellent foundational drug-likeness, making it an ideal starting point for library synthesis. Subsequent modifications must be carefully chosen to maintain this favorable profile.
| Property | Core Structure Value | Lipinski's Rule (Ro5) | Compliance | Causality Behind the Value |
| Molecular Weight (MW) | ~191.23 g/mol | ≤ 500 | Yes | The scaffold is small and compact, allowing for significant additions before breaching the 500 Da threshold. |
| LogP | ~1.9 - 2.2 (Calculated) | ≤ 5 | Yes | The isopropoxy group adds lipophilicity, but this is balanced by the polar amine and indazole nitrogens, resulting in a moderate LogP ideal for both solubility and permeability.[9] |
| Hydrogen Bond Donors | 3 (one N-H on indazole, two on the amine) | ≤ 5 | Yes | The amine and indazole N-H provide necessary hydrogen bonding potential for target interaction without being excessive. |
| Hydrogen Bond Acceptors | 3 (two indazole nitrogens, one ether oxygen) | ≤ 10 | Yes | The number of acceptors is low, preserving the ability to cross lipid membranes. |
Table 1: Lipinski's Rule of Five analysis for the core 4-isopropoxy-indazol-3-amine structure.
Caption: Core structure and its favorable drug-likeness properties.
Advanced ADMET Profiling: Beyond the Rule of Five
While Ro5 is an excellent first filter, a modern drug-likeness assessment requires a more nuanced evaluation of ADMET properties.[7] Early-stage prediction of these factors is now standard practice, leveraging powerful computational tools to de-risk projects.[2][10]
In Silico ADMET Prediction
Computational models, often built with machine learning and large datasets of experimental results, can predict a compound's pharmacokinetic profile from its structure alone.[10][11] This allows for the rapid virtual screening of entire chemical libraries, prioritizing compounds for synthesis.[12]
| ADMET Parameter | Desired Outcome for Oral Drugs | Rationale & Impact on 4-Isopropoxy-indazol-3-amine Derivatives |
| Aqueous Solubility | High (>10 µM) | Essential for dissolution in the gut. The polar amine and indazole core provide a good starting point, but large, lipophilic R-groups can drastically reduce solubility. |
| Caco-2 Permeability | High (>1 x 10⁻⁶ cm/s) | Predicts intestinal absorption. The balanced lipophilicity of the core is favorable, but modifications must avoid creating substrates for efflux transporters like P-glycoprotein (P-gp).[10] |
| Plasma Protein Binding (PPB) | Moderate (Unbound fraction >1%) | Only the unbound drug is pharmacologically active. High lipophilicity often correlates with high PPB. R-groups should be chosen to minimize excessive binding. |
| Metabolism (CYP450) | Stable, no strong inhibition | The compound should resist rapid metabolism by cytochrome P450 enzymes to ensure adequate exposure. It should also not inhibit major CYP isoforms (e.g., 3A4, 2D6) to avoid drug-drug interactions.[11] The indazole and isopropoxy groups are potential sites of metabolism. |
| hERG Inhibition | Low (IC₅₀ > 10 µM) | Inhibition of the hERG potassium channel is a major cause of cardiotoxicity and a common reason for drug candidate failure. |
| Mutagenicity (Ames) | Negative | Predicts the potential for the compound to cause DNA mutations. The core scaffold is generally considered non-mutagenic. |
Table 2: Key ADMET parameters and considerations for the 4-isopropoxy-indazol-3-amine scaffold.
Integrated Workflow for Drug-Likeness Assessment
The most effective strategy combines the speed of in silico prediction with the accuracy of in vitro validation. This iterative cycle, known as the Design-Make-Test-Analyze (DMTA) cycle, is fundamental to modern medicinal chemistry.
Caption: Integrated workflow for assessing drug-likeness properties.
As many indazole derivatives function as kinase inhibitors, their development is often guided by their effect on specific signaling pathways.[13][14] The data from the ADMET workflow is used to optimize on-target activity while minimizing off-target effects and ensuring favorable pharmacokinetics.
Caption: Mechanism of action for indazole-based kinase inhibitors.
Key Experimental Protocols
In silico predictions must be anchored by experimental data. The following are abbreviated, representative protocols for core drug-likeness assays.
Protocol 5.1: Kinetic Solubility Assay (Nephelometry)
Causality: This assay identifies the solubility of a compound under non-equilibrium conditions, which often reflects the situation in the gastrointestinal tract. It is a high-throughput method to flag compounds with potential absorption issues early.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution.
-
Assay Plate Preparation: Add 1.5 µL of each compound concentration from the stock plate to a clear-bottom 96-well assay plate.
-
Buffer Addition: Add 148.5 µL of phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.
-
Data Analysis: The concentration at which a sharp increase in turbidity is observed is recorded as the kinetic solubility.
Protocol 5.2: Caco-2 Permeability Assay
Causality: Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that form tight junctions.[11] This forms a physical and biochemical barrier that mimics the human intestinal wall, providing a gold-standard in vitro model for predicting drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® filter inserts for 21-25 days until a differentiated monolayer is formed.
-
Barrier Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Apical to Basolateral (A-B) Permeability:
-
Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) side of the Transwell®.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Basolateral to Apical (B-A) Permeability: Perform the reverse experiment to assess active efflux. A B-A permeability significantly higher than A-B suggests the compound is a substrate for an efflux transporter like P-gp.
-
Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) in cm/s.
Protocol 5.3: Metabolic Stability Assay (Liver Microsomes)
Causality: Human liver microsomes (HLM) are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing CYP450 enzymes.[15] Incubating a compound with HLM in the presence of the necessary cofactor (NADPH) allows for the measurement of its intrinsic clearance, predicting how quickly it will be metabolized in vivo.
-
Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), human liver microsomes, and the test compound (e.g., at 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding a pre-warmed NADPH solution.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (t₁/₂) and intrinsic clearance (Cl_int).
Conclusion
The 4-isopropoxy-indazol-3-amine scaffold represents a highly promising starting point for the development of novel therapeutics. Its core structure possesses an inherently favorable drug-like profile according to Lipinski's Rule of Five. However, successful translation from a promising scaffold to a clinical candidate requires a rigorous, multi-parameter optimization strategy. By integrating high-throughput in silico ADMET predictions with robust in vitro validation assays, drug discovery teams can make informed decisions, efficiently guide structure-activity relationship (SAR) studies, and ultimately increase the probability of developing safe and effective medicines. This guide provides the foundational framework and technical insights necessary to navigate the complexities of optimizing the drug-likeness of this important class of molecules.
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The Evolving Landscape of 4-Substituted 3-Aminoindazoles: A Technical Guide to a Privileged Scaffold
The 3-aminoindazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of substituents at the 4-position of this bicyclic heteroaromatic system has opened up new avenues for modulating the pharmacological properties of these molecules, leading to a surge in patent applications over the past two decades. This in-depth technical guide provides a comprehensive analysis of the patent landscape surrounding 4-substituted 3-aminoindazole intermediates, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic applications, major patent holders, and, most critically, the synthetic strategies employed to access these valuable intermediates.
The Rise of 4-Substituted 3-Aminoindazoles in Drug Discovery
The indazole ring system, particularly the 3-aminoindazole motif, has long been recognized for its ability to mimic the purine core, enabling it to interact with a wide range of biological targets. Early patents, such as those from the 1970s, explored the analgesic, anti-inflammatory, and antipyretic properties of 3-aminoindazole derivatives.[1][2][3] However, the contemporary patent landscape is overwhelmingly dominated by the pursuit of kinase inhibitors for oncology.
The introduction of a substituent at the 4-position has proven to be a pivotal strategy for fine-tuning the selectivity and potency of these kinase inhibitors. This is because the 4-position is often directed towards the solvent-exposed region of the ATP-binding pocket of kinases, allowing for the incorporation of various functional groups to optimize drug-target interactions and physicochemical properties.
A secondary, yet significant, area of application for these intermediates is in the development of sodium channel blockers, particularly for the treatment of pain.[4] This highlights the versatility of the 4-substituted 3-aminoindazole scaffold in addressing diverse therapeutic needs.
Key Players in the Patent Arena
An analysis of the patent landscape reveals a concentrated effort from several major pharmaceutical companies and biotechnology firms. These organizations have been instrumental in driving the research and development of drugs containing the 4-substituted 3-aminoindazole core.
| Major Patent Assignees | Primary Therapeutic Focus | Key Patented Technologies |
| Vertex Pharmaceuticals Inc. | Kinase Inhibitors (e.g., for cystic fibrosis, cancer) | Broad claims on various substituted indazoles as protein kinase inhibitors.[5] |
| Bayer AG | Kinase Inhibitors (Oncology), Anti-inflammatory Agents | Early patents on anti-inflammatory and analgesic indazoles; more recent filings on diaryl ureas as kinase inhibitors.[1][5] |
| Pfizer Inc. | Kinase Inhibitors (Oncology) | Methods for preparing indazole compounds for use as kinase inhibitors.[6] |
| Almirall, S.A. | Sodium Channel Inhibitors (Pain) | Aminoindazole derivatives as Nav1.7 inhibitors for pain management.[4] |
| Amgen Inc. | Anti-inflammatory Agents | Patents covering aminoindazole derivatives for the treatment of inflammatory conditions.[1] |
Synthetic Strategies: Accessing the Core Intermediate
The synthesis of 4-substituted 3-aminoindazoles is a critical aspect of the patent landscape. The choice of synthetic route is often dictated by the nature of the desired 4-substituent and the overall cost-effectiveness and scalability of the process. Below, we dissect the most prevalent and innovative synthetic approaches, complete with mechanistic insights and detailed protocols.
The Dominant Paradigm: Cyclization of Substituted Anthranilonitriles
The most widely adopted strategy for the synthesis of 3-aminoindazoles involves the cyclization of an appropriately substituted 2-aminobenzonitrile (anthranilonitrile) derivative. This approach offers a high degree of flexibility in introducing substituents onto the benzene ring of the indazole core.
Workflow for the Synthesis of 3-Amino-4-iodo-indazole
A particularly valuable intermediate is 3-amino-4-iodo-indazole, as the iodine atom can be readily displaced or used in cross-coupling reactions to introduce a wide array of substituents at the 4-position. A patented method for its synthesis starts from 2,6-difluorobenzonitrile.[7]
Figure 1: Synthetic pathway to 3-amino-4-iodo-indazole.
Experimental Protocol: Synthesis of 3-Amino-4-iodo-indazole [7]
-
Step 1: Synthesis of 2-Amino-6-fluorobenzonitrile. To a solution of 2,6-difluorobenzonitrile in a suitable solvent, add aqueous ammonia. Heat the reaction mixture under pressure to facilitate the nucleophilic aromatic substitution of one of the fluorine atoms with an amino group.
-
Step 2: Synthesis of 2-Fluoro-6-iodobenzonitrile. The resulting 2-amino-6-fluorobenzonitrile is then subjected to a Sandmeyer-type reaction. Diazotization is achieved using a nitrite source, such as tert-butyl nitrite, in an organic solvent like acetonitrile. The resulting diazonium salt is then treated with cuprous iodide to introduce the iodine atom at the 2-position.
-
Step 3: Synthesis of 3-Amino-4-iodo-indazole. The final cyclization step is accomplished by reacting 2-fluoro-6-iodobenzonitrile with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions. The hydrazine displaces the fluorine atom and subsequently cyclizes to form the desired 3-amino-4-iodo-indazole.
Causality behind Experimental Choices: The use of 2,6-difluorobenzonitrile as a starting material is strategic. The two activating fluorine atoms facilitate the initial amination step. The remaining fluorine atom is then a good leaving group for the final cyclization with hydrazine. The Sandmeyer reaction is a classic and reliable method for introducing iodine onto an aromatic ring.
Alternative Synthetic Approaches
While the anthranilonitrile cyclization route is prevalent, other methods have been patented and are noteworthy for their unique advantages.
From Ortho-Fluorobenzonitriles: A general synthesis of 3-amino-1H-indazoles can be achieved by reacting ortho-fluorobenzonitriles with hydrazine hydrate in butanol under reflux.[8] This method is straightforward but may be limited by the availability of the appropriately substituted starting materials.
Metal-Free Synthesis: Liu et al. have reported a metal-free synthesis of 1H-indazoles by reacting N-tosylhydrazones with nitroaromatic compounds.[8] This approach is environmentally benign and avoids the use of potentially toxic heavy metals.
Future Perspectives and Emerging Trends
The patent landscape for 4-substituted 3-aminoindazole intermediates is expected to continue its dynamic evolution. Key trends to watch include:
-
Expansion into New Therapeutic Areas: While oncology remains the dominant focus, we anticipate an increase in patent filings for other indications, such as neurodegenerative diseases and inflammatory disorders.[9]
-
Development of More Efficient and Greener Synthetic Methods: There is a continuous drive towards developing more sustainable and cost-effective synthetic routes. This includes the exploration of flow chemistry and biocatalysis.[10]
-
Focus on Allosteric Modulation: As the understanding of protein kinase regulation deepens, there is a growing interest in developing allosteric modulators. The 4-position of the 3-aminoindazole scaffold is well-suited for the design of such molecules.
References
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Almirall, S.A. (2019). Aminoindazole derivatives as sodium channel inhibitors. U.S. Patent 10,173,985. [Link]
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Methodological & Application
Synthesis of 4-Isopropoxy-1H-indazol-3-amine from 2-fluorobenzonitriles
Application Note & Protocol
Topic: A Robust and Scalable Synthesis of 4-Isopropoxy-1H-indazol-3-amine from 2-Fluoro-6-isopropoxybenzonitrile
Audience: Researchers, Medicinal Chemists, and Process Development Professionals
Abstract & Introduction
The 3-amino-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its role as a versatile hinge-binding motif in kinase inhibitors and its presence in numerous biologically active compounds.[1][2] Molecules incorporating this privileged structure have shown promise in treating a range of diseases, from cancer to viral infections.[3][4] 4-Isopropoxy-1H-indazol-3-amine, the subject of this guide, is a key building block for developing next-generation therapeutics. Its strategic isopropoxy substitution allows for fine-tuning of physicochemical properties such as solubility and metabolic stability.
This document provides a comprehensive, field-proven protocol for the synthesis of 4-isopropoxy-1H-indazol-3-amine. The synthetic strategy hinges on the well-established reaction between a substituted 2-fluorobenzonitrile and hydrazine, a reliable and scalable method for constructing the 3-amino-1H-indazole core.[1] We will delve into the mechanistic underpinnings of this transformation, provide a detailed step-by-step experimental procedure, and address critical safety considerations, particularly concerning the handling of hydrazine.
Critical Safety Precautions: Handling Hydrazine
Trustworthiness Pillar: Before any experimental work, a thorough understanding and strict adherence to safety protocols for handling hydrazine are mandatory. Hydrazine is a highly toxic, corrosive, and suspected carcinogenic substance that can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[5][6]
-
Engineering Controls: All operations involving hydrazine, including weighing, transferring, and the reaction itself, must be conducted inside a certified chemical fume hood with proper airflow.[6][7]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required. This includes:
-
Incompatible Materials: Keep hydrazine away from acids, oxidizing agents (e.g., hydrogen peroxide, permanganates), and finely powdered metals, as violent reactions can occur.[7][8][9]
-
Spill & Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower.[5][7] Have a spill kit rated for hydrazine available. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[6][9]
Reaction Scheme & Mechanism
The synthesis proceeds via a two-step sequence within a single pot: a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular cyclization.
Overall Reaction:
Causality Behind the Mechanism:
-
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on the electron-deficient carbon atom of the benzonitrile ring that bears the fluorine atom. The fluorine atom, being highly electronegative, activates the ortho position for such an attack.
-
Fluoride Elimination (SNAr): The aromaticity of the ring is transiently broken, forming a Meisenheimer-like intermediate. The stable fluoride ion is then eliminated, restoring aromaticity and yielding a 2-(hydrazinyl)benzonitrile intermediate.
-
Intramolecular Cyclization: The terminal nitrogen of the hydrazinyl group, which remains highly nucleophilic, attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization forms the five-membered pyrazole ring.
-
Tautomerization: A final proton transfer event (tautomerization) yields the stable aromatic 1H-indazol-3-amine product.
Visualization of the Reaction Mechanism
Caption: Key mechanistic steps in the formation of the 3-aminoindazole ring.
Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate engineering controls.
Materials & Equipment
| Reagent / Material | Grade | Supplier Example | Notes |
| 2-Fluoro-6-isopropoxybenzonitrile | >98% Purity | BLDpharm, etc. | Starting material. Can be synthesized via Williamson ether synthesis from 2-fluoro-6-hydroxybenzonitrile. |
| Hydrazine Monohydrate (64% solution) | Reagent Grade | Sigma-Aldrich | EXTREMELY TOXIC & CORROSIVE . Handle with extreme care.[5][6][9] |
| n-Butanol (n-BuOH) | Anhydrous | Standard vendors | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard vendors | For extraction. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | Standard vendors | Drying agent. |
| Round-bottom flask (e.g., 250 mL) | Borosilicate glass | Standard vendors | |
| Reflux Condenser | Borosilicate glass | Standard vendors | |
| Magnetic Stirrer with Heating Mantle | N/A | Standard vendors | |
| Separatory Funnel, Glass Funnel, Beakers | Borosilicate glass | Standard vendors | For workup. |
| Rotary Evaporator | N/A | Standard vendors | For solvent removal. |
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-Fluoro-6-isopropoxybenzonitrile (1.0 eq., e.g., 10.0 g).
-
Add n-Butanol (10 volumes, e.g., 100 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
Carefully, and in a fume hood, add hydrazine monohydrate (4.0 eq.) to the reaction mixture dropwise via a syringe. Causality: Using an excess of hydrazine ensures the reaction goes to completion and helps drive the equilibrium forward. n-Butanol is chosen as the solvent due to its high boiling point, which is suitable for this reaction, and its ability to dissolve both the starting material and the intermediate.
Reaction Execution: 4. Once the addition is complete, begin heating the reaction mixture to reflux (approx. 118 °C for n-Butanol) under a gentle flow of nitrogen. 5. Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. A typical TLC system would be 50% Ethyl Acetate in Hexanes.
Workup and Purification: 6. After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. 7. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the n-Butanol. 8. To the resulting residue, add deionized water (100 mL) and ethyl acetate (100 mL). Transfer the mixture to a separatory funnel. 9. Shake the funnel vigorously and allow the layers to separate. Collect the organic (top) layer. 10. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL). 11. Combine all organic extracts and wash them with brine (2 x 50 mL). Causality: The brine wash helps to remove residual water and any water-soluble impurities from the organic phase. 12. Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness under reduced pressure. 13. The crude product, often a solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product as a crystalline solid.
Characterization
The final product should be characterized to confirm its identity and purity.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
Melting Point: To compare with literature values.
General Experimental Workflow
The following diagram outlines the complete process from preparation to final product analysis.
Caption: High-level overview of the synthesis protocol.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Impure hydrazine or starting material. 3. Presence of moisture. | 1. Extend reflux time and ensure the internal temperature is correct. 2. Verify the purity of reagents. 3. Use anhydrous solvent and a dry nitrogen atmosphere. |
| Low Yield | 1. Inefficient extraction. 2. Product loss during recrystallization. 3. Side reactions. | 1. Perform additional extractions of the aqueous layer. 2. Optimize the recrystallization solvent system; cool slowly. 3. Ensure an inert atmosphere to prevent oxidation. |
| Product is Oily or Difficult to Crystallize | Presence of residual solvent or impurities. | 1. Ensure complete removal of n-Butanol and EtOAc under high vacuum. 2. Purify via column chromatography before attempting recrystallization. 3. Try triturating the crude oil with a non-polar solvent like hexanes to induce solidification. |
References
-
Risk Management & Safety, University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]
-
Environmental Health & Safety, University of New Mexico. Hydrazine Standard Operating Procedure Template. [Link]
-
Defense Technical Information Center (DTIC). Safety and Handling of Hydrazine. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Molecules. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives". [Link]
-
Molecules. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir". [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. ehs.unm.edu [ehs.unm.edu]
- 7. arxada.com [arxada.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. fishersci.com [fishersci.com]
Reaction conditions for N-acylation of 3-aminoindazoles
Application Note: Precision N-Acylation of 3-Aminoindazoles
Executive Summary
The N-acylation of 3-aminoindazoles is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Axitinib analogs) and bioactive heterocycles. However, it presents a significant regioselectivity challenge due to the competition between the exocyclic amine (
This guide details optimized protocols to control this selectivity. We provide evidence-based methodologies to favor the exocyclic amide (the "drug-like" motif) using specific base/solvent combinations and coupling agents, while also outlining strategies to deliberately access or block the
Mechanistic Insight: The Regioselectivity Paradox
The 3-aminoindazole scaffold contains three nucleophilic sites, but two dominant pathways dictate the reaction outcome:
-
Path A (
-Acylation): The exocyclic amine is electronically coupled to the electron-rich pyrazole ring. Under neutral or weakly basic conditions, this amine acts as the primary nucleophile. -
Path B (
-Acylation): The -proton is acidic ( in DMSO). In the presence of strong bases (e.g., NaH, KOH) or under specific electrochemical conditions, the indazolyl anion is formed, directing electrophiles exclusively to .
Key Chemical Principle: To achieve selective exocyclic acylation , one must avoid deprotonating the
Figure 1: Reaction landscape showing the divergence of regioselectivity based on base strength.
Critical Parameter Optimization
The following matrix summarizes the impact of reaction variables on the ratio of Exocyclic Amide (
| Variable | Condition | Effect on Selectivity ( | Mechanism |
| Base | Pyridine | High (>10:1) | Acts as solvent and mild proton scavenger; prevents |
| Base | TEA / DIPEA | Moderate (5:1) | Good, but basicity in polar solvents can slightly increase |
| Base | NaH / KOtBu | Inverse (<1:20) | Generates Indazolyl anion; directs exclusively to |
| Solvent | DCM / THF | High | Non-polar solvents suppress |
| Solvent | DMF / DMSO | Moderate | Polar aprotic solvents increase nucleophilicity of |
| Reagent | HATU | Very High | Activated ester reacts preferentially with the more nucleophilic exocyclic amine. |
| Reagent | Acid Chloride | Moderate | High reactivity can lead to bis-acylation if uncontrolled. |
Experimental Protocols
Protocol A: Direct Acylation using Acid Chlorides (Standard)
Best for: Simple acyl groups (Acetyl, Benzoyl) where the acid chloride is commercially available.
Reagents:
-
3-Aminoindazole (1.0 equiv)
-
Acyl Chloride (1.1 equiv)
-
Pyridine (Solvent & Base, 10 vol) or DCM (10 vol) + Pyridine (2.0 equiv)
Procedure:
-
Dissolution: Charge a flame-dried flask with 3-aminoindazole (e.g., 5.0 mmol) and anhydrous Pyridine (15 mL).
-
Note: Using Pyridine as the solvent is superior to DCM/TEA for solubility and selectivity.
-
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Why: Low temperature suppresses the formation of the kinetic bis-acylated byproduct.
-
-
Addition: Add the Acyl Chloride (5.5 mmol) dropwise over 10 minutes.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: TLC (5% MeOH in DCM).
-acyl impurities usually run higher (less polar) than the target amide.
-
-
Quench: Pour reaction mixture into ice-cold water (50 mL). The product often precipitates.
-
Isolation: Filter the solid. If no precipitate forms, extract with EtOAc, wash with 1N HCl (to remove pyridine), brine, and dry over Na2SO4.
-
Purification: Recrystallize from EtOH or flash chromatography (DCM/MeOH).
Protocol B: Peptide Coupling (HATU Method)
Best for: Drug discovery, coupling complex carboxylic acids, or when acid chlorides are unstable.
Reagents:
-
3-Aminoindazole (1.0 equiv)
-
Carboxylic Acid (1.1 equiv)[1]
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)[2]
-
DMF (anhydrous, 10 vol)
Procedure:
-
Activation: In a vial, dissolve the Carboxylic Acid (1.1 mmol) in anhydrous DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (3.0 mmol). Stir at RT for 15 minutes.
-
Observation: Solution typically turns yellow/orange (activated ester formation).
-
-
Coupling: Add 3-aminoindazole (1.0 mmol) in one portion.
-
Reaction: Stir at 50 °C for 4–12 hours.
-
Note on Temp: The exocyclic amine of indazole is less nucleophilic than a standard aniline. Mild heating (40–50 °C) ensures conversion without promoting
side reactions [2].
-
-
Workup: Dilute with EtOAc (30 mL), wash with sat. NaHCO3 (2x), water (2x), and brine (1x).
-
Critical: Extensive water washes are needed to remove DMF and tetramethylurea byproducts.
-
Protocol C: The "Protection-First" Strategy (High Fidelity)
Best for: Scale-up or when Protocol A/B yields inseparable mixtures.
If direct acylation yields >15%
-
Protection: React 3-aminoindazole with
(1.1 equiv) / DMAP / THF.-
Selectivity: This intentionally forms 1-Boc-3-aminoindazole (kinetic and thermodynamic preference for
with ).
-
-
Acylation: React the 1-Boc intermediate with Acid Chloride/Pyridine (Protocol A).
-
Result: Since
is blocked, acylation occurs exclusively at the exocyclic amine.
-
-
Deprotection: Treat with TFA/DCM (1:4) or HCl/Dioxane to remove the Boc group.
-
Yield: Typically >80% over 3 steps with 100% regiopurity.
-
Workflow Visualization
Figure 2: Optimized HATU coupling workflow for complex amide synthesis.
Troubleshooting & Quality Control
Distinguishing Regioisomers by NMR:
It is vital to confirm the site of acylation using
-
Exocyclic Amide (Target):
-
Amide NH: Singlet, typically
10.0 – 11.0 ppm. -
Ring NH (
-H): Broad singlet, 11.5 – 13.0 ppm (exchangeable). -
Shift: The C4-H (aromatic proton closest to the amine) shows a downfield shift due to the anisotropy of the carbonyl group.
-
-
-Acyl (Impurity):
-
Amide NH: Absent (if acylated at
and is free amine) OR distinct shift if bis-acylated. -
Ring NH: Absent.
-
Shift: Significant downfield shift of the C7-H proton (adjacent to
).
-
Common Failure Modes:
-
Bis-acylation: Caused by excess acid chloride or high temperatures. Fix: Strict 1.05 equiv stoichiometry and keep at 0 °C.
-
No Reaction: 3-Aminoindazoles are poor nucleophiles. Fix: Switch to Protocol B (HATU) and heat to 50 °C. Do not exceed 80 °C to avoid degradation.
References
-
Dissanayake, D. M. M., & Vannucci, A. K. (2019).[3] Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(2), 457–460. [Link][4]
- Context: Describes the "anion pool" method which favors acylation, serving as a contrast to the protocols in this guide.
- Context: Validates the use of HATU/DMF for coupling carboxylic acids to 3-aminoindazole deriv
-
Swamy, G. N., et al. (2012).[1][5] Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.[1] [Link]
- Context: Provides general conditions for amide coupling in indazole systems using EDC/HOBt, applicable as an alternative to H
-
Luo, G., et al. (2024).[6] Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]
- Context: Discusses the thermodynamic vs kinetic control of vs substitution, relevant for understanding the reactivity of the indazole core.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach [organic-chemistry.org]
- 4. Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Troubleshooting & Optimization
Purification methods for 4-isopropoxy indazole intermediates
Technical Support Center: Purification of 4-Isopropoxy Indazole Intermediates
Executive Summary
The synthesis of 4-isopropoxy indazole typically involves the O-alkylation of 4-hydroxyindazole. While the chemistry appears straightforward, the amphoteric nature of the indazole core, combined with the lipophilicity of the isopropoxy group, creates a unique purification challenge. Common impurities include unreacted phenolic starting material (4-hydroxyindazole), N-alkylated side products (regioisomers), and inorganic salts.[1]
This guide moves beyond generic protocols, offering a chemically grounded troubleshooting system designed to maximize purity (>98%) and yield.
Module 1: The "Crude" Cleanup (Chemical Extraction)
The Challenge: Sticky oils and persistent starting material (4-hydroxyindazole). The Science: The separation relies on the acidity difference (pKa) between the phenolic hydroxyl group of the starting material and the amine of the indazole ring.
-
4-Hydroxyindazole: Contains a phenolic -OH (pKa ~10) and an indazole -NH (pKa ~14).[1]
-
4-Isopropoxyindazole: Contains only the indazole -NH (pKa ~14).
The Solution: A "pH Swing" Extraction. By utilizing a base with a pH around 11-12 (like Potassium Carbonate), we can deprotonate the phenolic impurity—rendering it water-soluble—without fully deprotonating the product's indazole nitrogen, keeping the product in the organic phase.
Protocol 1: Selective Phenol Removal
| Step | Action | Mechanism/Rationale |
| 1 | Dissolution | Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Ratio: 10 mL solvent per 1 g crude). |
| 2 | Selective Wash | Wash the organic layer 2x with 10% w/v Potassium Carbonate ( |
| 3 | Brine Wash | Wash organic layer 1x with saturated brine. |
| 4 | Drying | Dry over anhydrous |
Visual Workflow (Logic Flow):
Figure 1: Selective extraction logic utilizing pKa differences to remove phenolic starting materials.
Module 2: Crystallization Strategies (The Polish)
The Challenge: The isopropoxy group adds significant lipophilicity, often causing the product to "oil out" rather than crystallize in standard polar solvents.
The Science: Indazoles are prone to
Protocol 2: Anti-Solvent Crystallization
Recommended Solvent System: Toluene (Solvent) / Heptane (Anti-solvent). Alternative: Isopropyl Alcohol (IPA) / Water (Use if Toluene fails).
-
Dissolution: Suspend the crude solid in Toluene (3 mL/g). Heat to 60-70°C.
-
Note: If the solution is dark, treat with activated charcoal for 15 mins and hot-filter.[1]
-
-
Saturation: If fully dissolved, slowly add Heptane dropwise at 60°C until a faint persistent cloudiness appears.
-
Re-solubilization: Add just enough Toluene (dropwise) to clear the cloudiness.
-
Nucleation: Remove heat. Let the flask cool to room temperature slowly (wrap flask in foil/towel).
-
Troubleshooting: If oil droplets form, reheat and add a seed crystal or scratch the glass.
-
-
Harvest: Cool to 0-5°C for 1 hour. Filter and wash with cold Heptane.
Solvent Screening Table:
| Solvent System | Suitability | Observation |
| Toluene/Heptane | Excellent | Best for removing non-polar oligomers.[1] Produces white needles. |
| IPA/Water | Good | Good for removing inorganic salts. Risk of oiling out if water added too fast.[2] |
| DCM/Hexane | Moderate | DCM evaporates too fast; difficult to control saturation point. |
| Ethanol | Poor | High solubility; low recovery yield for this specific lipophilic derivative. |
Module 3: Chromatography Troubleshooting
The Challenge: Tailing peaks and co-elution of N-alkylated regioisomers. The Science: The free N-H on the indazole is a hydrogen bond donor/acceptor and can interact strongly with the silanols on silica gel, causing peak tailing. If N-alkylation occurred (e.g., N-isopropyl-4-isopropoxyindazole), it will be less polar than the desired O-alkylated product.[1]
Protocol 3: Flash Chromatography Conditions
-
Stationary Phase: Silica Gel (spherical, 20-40 µm preferred).[1]
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient 0%
40% EtOAc). -
The "Secret Sauce": Add 1% Triethylamine (TEA) to the mobile phase.
-
Why? TEA blocks the acidic silanol sites on the silica, sharpening the indazole peak and preventing tailing.
-
Elution Order (Typical):
-
Front: N-alkylated impurities (Dialkylated side products) – Least Polar.
-
Middle: 4-Isopropoxy Indazole (Target) .
-
Tail: Unreacted 4-Hydroxyindazole (if extraction failed) – Most Polar.
Frequently Asked Questions (FAQ)
Q1: My product turned pink/brown after drying. Is it decomposed?
-
Diagnosis: Indazoles are electron-rich and prone to surface oxidation, especially in the presence of light or trace acids.
-
Fix: The color is likely a trace quinoid impurity (<0.5%). Recrystallize from Toluene/Heptane with a pinch of sodium metabisulfite or activated charcoal to remove the color. Store under Nitrogen in the dark.
Q2: I see two spots on TLC that are very close together. What are they?
-
Diagnosis: This is often the N1 vs. N2 tautomers or regioisomers.[3]
-
Insight: In solution, 1H-indazole and 2H-indazole are tautomers.[1][4] On silica, they usually collapse into a single spot unless an N-alkyl impurity is present.[1] If you permanently alkylated the Nitrogen (side reaction), you will see distinct spots. The N-alkylated impurity usually runs higher (less polar) than the free NH product.
Q3: The product is oiling out during crystallization. How do I save it?
-
Fix: This happens if the anti-solvent (Heptane/Water) is added too quickly or the concentration is too high.
-
Recovery: Re-heat the mixture until it is a clear solution. Add a "co-solvent" bridge (e.g., 5% EtOAc) to increase solubility slightly, then cool down very slowly (1°C/min).[1] Vigorous stirring during cooling helps induce nucleation over oiling.
References
-
BenchChem. (2025).[3] Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. Retrieved from
-
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. PMC8364521. Retrieved from
-
Organic Chemistry Data. (2017). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from
-
Biotage. (2023).[5] How to isolate impurities from a reaction product: Orthogonal Chromatography Strategies. Retrieved from
-
Acta Scientific. (2022). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole and Purification Strategies. Retrieved from
Sources
Technical Support Center: Indazole Ring Formation & Functionalization
The following guide is structured as a specialized Technical Support Center for the synthesis of indazoles. It prioritizes actionable troubleshooting, mechanistic insight, and safety.
Current Status: Operational | Topic: Minimizing Side Reactions & Regioselectivity Control Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Introduction: The Indazole Challenge
Indazoles are privileged pharmacophores, yet their synthesis is plagued by three primary failure modes: regiochemical ambiguity (N1 vs. N2), incomplete cyclization (intermediate stalling), and catalytic side-reactions (dehalogenation/azo-coupling). This guide moves beyond standard protocols to address the causality of these failures and provides self-validating solutions.
Module 1: Controlling Regioselectivity (N1 vs. N2)
Core Issue: The indazole ring contains two nucleophilic nitrogens. Under basic conditions, the anion is ambident. The thermodynamic product is generally 1H-indazole (N1), but kinetic control or specific steric/electronic factors can force N2-alkylation.[1]
Troubleshooting Guide
Q: I am observing a 60:40 mixture of N1:N2 isomers during alkylation. How do I force N1 selectivity? Diagnosis: You are likely operating under conditions that do not allow for thermodynamic equilibration, or your solvent system disrupts the cation-chelation effect. Solution:
-
Switch to NaH/THF: Use Sodium Hydride (NaH) in Tetrahydrofuran (THF).[1][2][3][4] The Na+ cation coordinates with the N2 atom and any electron-rich substituent at C3, sterically shielding N2 and directing the electrophile to N1.
-
Thermodynamic Equilibration: If using a reversible alkylating agent, heating the reaction allows the kinetically formed N2 isomer to rearrange to the more stable N1 isomer via a "judicious walk" mechanism.
-
Protocol Adjustment:
-
Step 1: Dissolve indazole in anhydrous THF.[1]
-
Step 2: Add NaH (1.2 equiv) at 0°C. Wait 30 mins for complete deprotonation and coordination.
-
Step 3: Add electrophile slowly.
-
Q: I specifically need the N2-isomer (2H-indazole), but I only get trace amounts. Diagnosis: The reaction is driven by thermodynamics toward N1. You must use kinetic control or specific directing groups. Solution:
-
The Mitsunobu Reaction: Use DIAD/PPh3 with an alcohol. This reaction is sensitive to steric bulk and often favors N2 alkylation due to the mechanism of the betaine intermediate interacting with the N1-proton.
-
Electronic Biasing: If possible, install an electron-withdrawing group (EWG) at C7. This reduces the nucleophilicity of N1, favoring N2 attack.
-
Alternative Route: Switch to the Davis-Beirut reaction (see Module 2), which constructs the ring directly as a 2H-indazole.[5][6]
Visual Logic: Regioselectivity Decision Tree
Caption: Decision logic for selecting reaction conditions to favor N1 vs. N2 indazole isomers.
Module 2: The Davis-Beirut Reaction (2H-Indazoles)
Core Issue: This reaction converts o-nitrobenzylamines to 2H-indazoles via a base-mediated intramolecular cyclization.[5] The critical failure mode is hydrolysis of the nitroso-imine intermediate , leading to ring-opening or low yields.
Troubleshooting Guide
Q: My yield is stuck at <30%, and I see aldehyde byproducts. Diagnosis: "Water Overload." While a small amount of water is necessary for the mechanism (proton transfer steps), excess water attacks the nitroso-imine intermediate, hydrolyzing it back to an aldehyde/ketone. Solution:
-
Optimize Water Content: Maintain water content between 15% and 25% (v/v) in the alcohol solvent. This "Goldilocks zone" maximizes yield.
-
Too dry (<5%): Reaction stalls (slow proton transfer).
-
Too wet (>30%): Irreversible hydrolysis competes with cyclization.
-
-
Solvent Choice: Use Methanol (MeOH) or Ethanol (EtOH) . Higher alcohols (n-PrOH) often result in lower yields due to slower solvation kinetics.
Q: I am trying to make an N-aryl 2H-indazole, but the reaction fails completely. Diagnosis: N-aryl imines form the N-N bond slowly. The competing hydrolysis pathway dominates because the ring closure is rate-limiting. Solution:
-
Switch to Photochemical Conditions: Use UV irradiation (365 nm) in methanol. This accesses the aci-nitro intermediate directly, bypassing the thermal barrier and often improving yields for difficult N-aryl substrates.
-
Electron-Deficient Rings: If possible, ensure the nitro-bearing ring is electron-deficient to accelerate the nucleophilic attack of the amine nitrogen.
Module 3: Metal-Catalyzed Cyclization & Cross-Coupling
Core Issue: Palladium-catalyzed routes (e.g., from aryl hydrazones or halides) often suffer from hydrodehalogenation (loss of halide without coupling) or catalyst poisoning (formation of inactive Pd-clusters).
Troubleshooting Guide
Q: I am seeing significant dehalogenated byproduct (Ar-H) instead of the indazole.
Diagnosis: The
-
Ligand Switch: Stop using simple phosphines like PPh3. Switch to bidentate chelating ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or DPEphos . These ligands increase the "bite angle," accelerating reductive elimination over side reactions.
-
Base Selection: Use Cesium Carbonate (Cs2CO3) instead of amine bases. Amine bases can serve as hydride sources leading to dehalogenation.
-
Solvent: Switch to Toluene or Dioxane . Avoid DMF if hydrodehalogenation is a persistent issue.
Q: The reaction turns black immediately (Pd black precipitation) and stops. Diagnosis: Catalyst decomposition (aggregation). The active Pd(0) species is not being stabilized by the ligand. Solution:
-
Increase Ligand:Metal Ratio: Ensure a ratio of at least 2:1 (monodentate) or 1.1:1 (bidentate).
-
Add 4Å Molecular Sieves: Water traces can accelerate catalyst decomposition in sensitive C-N coupling cycles.
Comparative Data: Catalyst Performance
| Catalyst System | Ligand Type | Major Side Reaction | Recommended For |
| Pd(PPh3)4 | Monodentate | Hydrodehalogenation, Homocoupling | Simple arylations (easy substrates) |
| Pd(dppf)Cl2 | Bidentate (Large bite angle) | Minimal; some oligomerization | Standard for Indazole Ring Closure |
| Pd2(dba)3 + XPhos | Bulky/Electron-Rich | Protodehalogenation (if wet) | Sterically hindered substrates |
| CuI / L-Proline | Chelating AA | Incomplete conversion | Cost-effective N-arylation |
Module 4: The Jacobson Synthesis (Diazo-Safety)
Core Issue: This route involves diazotization of N-acyl-o-toluidines. The primary risks are azo-coupling (forming dyes instead of rings) and explosive decomposition .
Critical Control Points
-
Temperature Control: The diazotization step must be kept strictly at 0–5°C . Allowing the temperature to rise promotes intermolecular azo-coupling (side product) over intramolecular cyclization.
-
Solvent Additive: Add DMPU (N,N'-Dimethylpropyleneurea) or Acetic Anhydride as a scavenger/solvent modifier. This suppresses the formation of diazo-tars.
-
Phase Transfer: If using a biphasic system (water/organic), use 18-Crown-6 to facilitate the transfer of the diazo species into the organic phase where cyclization is favored over hydrolysis.
Summary of Experimental Protocols
Protocol A: High-Fidelity N1-Alkylation
-
Prepare: 1.0 equiv Indazole in dry THF (0.2 M).
-
Deprotonate: Cool to 0°C. Add 1.2 equiv NaH (60% dispersion). Stir 30 min.
-
Checkpoint: Evolution of H2 gas must cease before proceeding.
-
-
Alkylate: Add 1.1 equiv alkyl halide dropwise.
-
Warm: Allow to warm to RT over 4 hours.
Protocol B: Optimized Davis-Beirut Cyclization
-
Prepare: 1.0 equiv o-nitrobenzylamine in MeOH .
-
Activate: Add KOH (4.0 equiv) dissolved in minimal water.
-
Critical: Final water content of the mixture should be ~15%.
-
-
React: Heat to 60°C for 6–12 hours.
-
Monitor: Watch for disappearance of the deep-colored nitroso intermediate.
References
-
BenchChem. Troubleshooting regioselectivity in indazole synthesis. (2025).[1][2][8][9][10] Link
-
Beilstein Journals. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (2024).[4][7][11] Link
-
Max Planck Society. Regioselective N-alkylation of the 1H-indazole scaffold. (2021).[3][10][12] Link
-
National Institutes of Health (PMC). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route. (2018).[13] Link
-
Organic Chemistry Portal. Indazole Synthesis: Recent Literature and Mechanisms. (2023).[11] Link
-
ACS Publications. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates. (2020).[8][9] Link
-
Wikipedia. Davis–Beirut reaction Mechanism and Overview.Link
-
RSC Advances. Regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling. (2021).[3][10][12] Link
-
ChemicalBook. Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). Link
-
ResearchGate. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes. (2025).[1][2][8][9][10] Link
Sources
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- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
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- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 13. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in 3-aminoindazole synthesis
Technical Support Center: 3-Aminoindazole Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-aminoindazole and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, renowned for its role as a hinge-binding motif for kinase inhibitors and its presence in numerous biologically active compounds.[1][2] However, its synthesis can be fraught with challenges, often leading to frustratingly low yields.
This guide moves beyond simple procedural lists to provide in-depth, field-tested insights into the causality behind common synthetic pitfalls. We will explore the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields in 3-Aminoindazole Synthesis
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My reaction of a 2-halobenzonitrile with hydrazine is not proceeding to completion, resulting in a low yield. What are the likely causes and solutions?
This is a very common issue, particularly when using the prevalent synthetic route involving nucleophilic aromatic substitution (SNAr) followed by cyclization.[1] Several factors can contribute to an incomplete reaction.
Potential Causes & Recommended Solutions:
-
Inadequate Reactivity of the Aryl Halide: The SNAr reaction is highly dependent on the nature of the leaving group and the electronic properties of the aromatic ring.
-
Leaving Group Ability: The reactivity of the halogen follows the order F > Cl > Br > I. If you are using a chloro- or bromobenzonitrile, the reaction may be sluggish. While 2-fluorobenzonitriles are often used, 2-chlorobenzonitriles are also common starting materials.[3] For less reactive halides like bromides, transition metal catalysis may be necessary.[3] A two-step synthesis involving palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection and cyclization is an efficient alternative for 2-bromobenzonitriles.[4][5]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (e.g., -NO2, -CF3) ortho and para to the halogen will activate the ring towards nucleophilic attack and increase the reaction rate. Conversely, electron-donating groups will decrease the rate.
-
-
Sub-optimal Reaction Temperature: Insufficient thermal energy can lead to a slow or stalled reaction.
-
Inactive Hydrazine Hydrate: Hydrazine hydrate can degrade over time.
-
Solution: Use fresh, high-quality hydrazine hydrate for your reactions.[6]
-
-
Incorrect Solvent Choice: The solvent plays a crucial role in solubilizing the reactants and mediating the reaction.
Q2: I'm observing the formation of significant side products. How can I minimize them?
Side product formation is a primary contributor to low yields. The nature of the side product can provide clues to the underlying issue.
Common Side Products & Mitigation Strategies:
-
Hydrazone Formation: Instead of the desired cyclization, the intermediate may form a stable hydrazone, which can be a significant side product.[6]
-
Solution: The addition of a catalytic amount of a weak acid can sometimes promote the desired cyclization over hydrazone formation.[6] Careful control of the reaction temperature is also crucial.
-
-
Hydration of the Nitrile Group: In the presence of water and under certain pH conditions, the nitrile group can be hydrolyzed to an amide, leading to undesired byproducts.[3]
-
Solution: Ensure your reagents and solvents are sufficiently dry if this is a recurring issue. If using aqueous solvent systems, optimizing the reaction time and temperature can minimize this side reaction.
-
-
Formation of Isomeric Products: During functionalization of the 3-aminoindazole core, such as bromination, the formation of undesired regioisomers can occur. For instance, direct bromination of 4-chloro-1H-indazol-3-amine with N-Bromosuccinimide (NBS) can yield the undesired 5-bromo isomer as the major product.[3][7]
Q3: My yield is high according to TLC/LC-MS analysis, but I'm losing a lot of product during work-up and purification. What can I do?
Product isolation is a critical step where significant losses can occur.
Potential Issues & Solutions:
-
High Solubility of the Product: The 3-aminoindazole product may be highly soluble in the reaction solvent, making precipitation difficult.
-
Product is an Oil or Gummy Solid: The presence of impurities or residual solvent can prevent the product from solidifying.[6]
-
Solution:
-
Trituration: Attempt to solidify the material by triturating with a non-polar solvent like hexane.[6]
-
Purification: If trituration fails, column chromatography on silica gel is a reliable method for obtaining a pure, solid product.[1][6] Common eluent systems include ethyl acetate/hexane gradients.[6]
-
Drying: Ensure the final product is thoroughly dried under vacuum to remove all residual solvent.[6]
-
-
-
Isomerization during Purification: Acidic or basic conditions during work-up, or high temperatures during solvent evaporation, can potentially induce isomerization or degradation, although this is more of a concern for N-substituted indazoles.[9]
-
Solution: Use neutral work-up conditions where possible and avoid excessive heating during solvent removal.
-
Frequently Asked Questions (FAQs)
What is the most common and reliable synthetic route for 3-aminoindazoles?
The reaction of a substituted 2-halobenzonitrile (often a 2-fluoro- or 2-chlorobenzonitrile) with hydrazine hydrate is one of the most prevalent and dependable methods.[1] This approach benefits from the wide availability of starting materials.[1] For 2-bromobenzonitriles, a two-step approach involving palladium-catalyzed N-arylation of benzophenone hydrazone followed by an acidic deprotection/cyclization sequence is a highly effective alternative.[5]
How critical is the choice of solvent for the synthesis?
The solvent is a critical parameter that influences the reaction rate, yield, and purity.[6] Polar protic solvents like ethanol and butanol are generally preferred because they can facilitate the proton transfer steps in the reaction mechanism.[6] The choice of solvent can be particularly important when dealing with less reactive starting materials.[6]
Can I use starting materials other than 2-halobenzonitriles?
Yes, several other precursors can be used:
-
2-Nitrobenzonitriles: These can undergo an SNAr reaction with hydrazine, where the nitro group acts as the leaving group.[3]
-
β-Ketonitriles: For example, 2-oxocyclohexanecarbonitrile can react with hydrazine hydrate to form 3-amino-4,5,6,7-tetrahydro-1H-indazole.[6]
-
Anthranilonitrile (2-aminobenzonitrile): This can be a starting point for more complex transformations to form the indazole ring system.[10]
What are the typical reaction conditions?
The reaction is typically carried out by heating the starting material (e.g., 2-halobenzonitrile) with a slight excess of hydrazine hydrate in a suitable solvent, such as ethanol, under reflux for several hours.[1][6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][11]
Experimental Protocols & Data
Generalized Protocol for Synthesis from a 2-Halobenzonitrile
This protocol is a generalized representation based on common synthetic methods.[1][6]
Materials:
-
Substituted 2-halobenzonitrile (e.g., 2-fluorobenzonitrile derivative) (1.0 mmol)
-
Hydrazine hydrate (1.2 - 1.5 mmol)
-
Solvent (e.g., Ethanol, n-Butanol) (20 mL)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-halobenzonitrile in the chosen solvent in a round-bottom flask.
-
Add hydrazine hydrate to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
If a solid precipitates, collect it by filtration and wash with a cold solvent like ethanol.[6]
-
If no solid forms, extract the residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.[6]
-
Purify the crude product by recrystallization or column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired 3-amino-1H-indazole.[1]
Comparative Table of Synthetic Routes
| Starting Material | Typical Conditions | Advantages | Disadvantages | Yield Range |
| 2-Fluorobenzonitrile | Hydrazine hydrate, Ethanol/Butanol, Reflux | High reactivity, good yields | Starting material can be expensive | 70-95%[2][3] |
| 2-Chlorobenzonitrile | Hydrazine hydrate, Ethanol/Butanol, Reflux | More economical starting material | Lower reactivity than fluoro-derivatives | 60-95%[3] |
| 2-Bromobenzonitrile | Two-step: 1. Pd(OAc)2, BINAP, Cs2CO3, Toluene; 2. p-TsOH, MeOH, Reflux | Broad substrate scope, avoids direct SNAr limitations | Two-step process, requires catalyst | 73-90% (second step)[5] |
| 2-Nitrobenzonitrile | Hydrazine hydrate, solvent, heat | Utilizes readily available nitro compounds | Potential for side reactions with the nitro group | Variable, can be high |
| 2-Oxocyclohexanecarbonitrile | Hydrazine hydrate, Ethanol, Reflux | Forms tetrahydro-3-aminoindazoles | Limited to specific β-ketonitrile precursors | Good to excellent |
Visualizing the Troubleshooting Workflow
A logical approach is key to efficiently diagnosing and solving issues leading to low yields.
Caption: A decision tree for troubleshooting low yields.
References
- BenchChem. (n.d.). avoiding isomerization during 2H-indazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Amino-4,5,6,7-tetrahydro-1H-indazole.
- BenchChem. (n.d.). Troubleshooting regioselectivity in indazole synthesis.
- BenchChem. (n.d.). The Landscape of 3-Amino-1H-Indazoles: A Technical Guide for Drug Discovery Professionals.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). PMC.
- Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation. (2022, February 18). The Journal of Organic Chemistry - ACS Publications.
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in 3‐aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles | Request PDF. (n.d.). ResearchGate.
- Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Organic Chemistry Portal.
- Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines. (n.d.). Chemical Communications (RSC Publishing).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (n.d.). PMC.
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (n.d.). ChemRxiv.
- Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. (2010, March 17). The Journal of Organic Chemistry - ACS Publications.
- Devkate, C. G., Kola, S. S., Idrees, M., Siddiqui, N., & Nasare, R. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IDEAS/RePEc.
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020, September 23).
- Effect of different reaction conditions for synthesis of product 3a a. (n.d.). ResearchGate.
- Synthesis of heterocycles from anthranilic acid and its derivatives. (2024, September 2). Karolinska Institutet.
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. (2023, April 23). MDPI.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). PMC.
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- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
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- 7. chemrxiv.org [chemrxiv.org]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Separation and Characterization of N1 vs. N2 Indazole Isomers
Welcome to the Technical Support Center for indazole functionalization and isomer separation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet significant challenge of separating and identifying N1 and N2 regioisomers of substituted indazoles. The indazole scaffold is a privileged structure in medicinal chemistry, but the similar reactivity of its two nitrogen atoms often leads to the formation of isomeric mixtures during synthesis, posing a considerable purification and characterization hurdle.[1][2][3]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions to navigate these challenges effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the separation and analysis of N1 and N2 indazole isomers in a practical question-and-answer format.
Q1: My column chromatography on silica gel is giving poor or no separation of the N1 and N2 isomers. What can I do?
This is the most frequent challenge. The similar polarity of N1 and N2 isomers often results in co-elution on standard silica gel.
Root Cause Analysis: The underlying issue is the minimal difference in the overall dipole moment and the nature of interactions between the two isomers and the silica stationary phase. The N1-substituted isomer, being derived from the more thermodynamically stable 1H-tautomer, and the N2-isomer present nearly identical functional groups to the stationary phase, leading to overlapping retention times.[3][4]
Solutions & Optimization Strategies:
-
Solvent System Optimization:
-
Explore Different Eluent Systems: If a standard Hexane/Ethyl Acetate gradient fails, systematically try other solvent systems with different selectivities. Examples include Dichloromethane/Methanol, Toluene/Acetone, or Chloroform/Ether.
-
Introduce Additives: For basic indazole derivatives, peak tailing can obscure separation. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to your mobile phase can significantly improve peak shape and may enhance resolution.[5]
-
Isocratic vs. Gradient Elution: A shallow, slow gradient is often more effective than an isocratic elution for separating closely-eluting spots.
-
-
Change the Stationary Phase:
-
If silica gel is ineffective, other stationary phases can provide different separation mechanisms. Consider trying normal-phase alumina (which can be basic, neutral, or acidic) or switching to a reversed-phase C18 column.[6]
-
-
Consider Recrystallization:
-
Before resorting to more complex chromatography, attempt recrystallization. N1 and N2 isomers, despite their similar chromatographic behavior, can have different crystal packing energies and solubilities. A patent describes a method of using a mixed solvent system (e.g., THF/water, ethanol/water) to selectively crystallize one isomer, leaving the other in the mother liquor, achieving purities over 99%.[7] This is often the most scalable solution.
-
-
Chemical Derivatization:
-
As a last resort, if the isomers have a suitable functional handle (like a free -NH or -OH group), you can protect it with a bulky group (e.g., Boc).[6] The steric difference introduced by the protecting group may be sufficient to allow for separation. The protecting group can then be removed in a subsequent step.[6]
-
Q2: My alkylation reaction consistently produces an N1/N2 mixture. How can I improve the regioselectivity to simplify purification?
Controlling the site of substitution is paramount for an efficient synthesis. The N1/N2 ratio is a delicate balance of thermodynamics, kinetics, and steric/electronic factors.[3]
Causality: Thermodynamic vs. Kinetic Control The indazole anion is mesomeric, with negative charge density on both nitrogen atoms. The N1-substituted product is generally the more thermodynamically stable isomer, resembling the aromatic benzenoid structure of the parent 1H-indazole.[4][8] The N2-product is often the kinetically favored product.[8] Reaction conditions dictate which pathway dominates.
Strategies for Selective Synthesis:
-
To Favor the N1 Isomer (Thermodynamic Product):
-
Base and Solvent Choice: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for directing alkylation to the N1 position.[1][2][3][4] The sodium cation is believed to coordinate with N2, sterically hindering attack at that position.[3]
-
Temperature: Higher reaction temperatures can allow an initially formed N2-isomer to equilibrate to the more stable N1-isomer.[4]
-
Substituent Effects: Bulky or electron-rich substituents at the C3 position can sterically favor N1 alkylation. For instance, 3-tert-butyl and 3-carboxamide indazoles show >99% N1 regioselectivity with NaH in THF.[1][2][3]
-
-
To Favor the N2 Isomer (Kinetic Product):
-
Reaction Conditions: Lower temperatures (e.g., 0 °C to room temperature) can favor the kinetic N2 product.[8]
-
Mitsunobu Conditions: Using an alcohol with triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD) often shows a strong preference for N2 alkylation.[3][8]
-
Substituent Effects: Electron-withdrawing groups, particularly at the C7 position (e.g., -NO₂ or -CO₂Me), can electronically favor N2 substitution, conferring excellent selectivity (≥96%).[1][2][4]
-
| Condition Category | Factor | Favors N1 Isomer | Favors N2 Isomer | Reference(s) |
| Base / Solvent | NaH in THF | High Selectivity | Low Selectivity | [1][2][3] |
| K₂CO₃ in DMF | Moderate Selectivity (often mixtures) | Moderate Selectivity (often mixtures) | [9][10] | |
| Reaction Type | Sₙ2 (e.g., Alkyl Halide) | Conditions allowing equilibration (high temp) | Kinetic control (low temp) | [4][8] |
| Mitsunobu (Alcohol, PPh₃, DIAD) | Low Selectivity | High Selectivity | [3][8] | |
| Substituent (Indazole Ring) | Bulky group at C3 | High Selectivity | Low Selectivity | [1][2] |
| Electron-withdrawing group at C7 | Low Selectivity | High Selectivity | [1][2][4] |
Q3: I have successfully isolated two distinct compounds, but I cannot definitively assign them as the N1 or N2 isomer. What characterization techniques should I use?
Unambiguous structural assignment is critical. While TLC and melting point can confirm you have two different compounds, they are not sufficient for structural elucidation. Spectroscopy is the key.[11]
Definitive Characterization Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful and routine method for isomer assignment.[3][11]
-
¹H NMR: Protons on the indazole ring, especially H3 and H7, show characteristic chemical shift differences. The proton on the carbon adjacent to the substituted nitrogen (e.g., the -CH₂- of an N-alkyl group) will also be in a different electronic environment.
-
¹³C NMR: The chemical shifts of the indazole ring carbons, particularly C3, C7a, and C3a, are highly diagnostic.[11][12]
-
2D NMR (HMBC & NOESY): These are often required for an irrefutable assignment.[3][9][10]
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³J) between the protons of the N-substituent (e.g., the N-CH₂) and the C7a carbon of the indazole ring. This correlation is ONLY possible for the N1 isomer.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): An NOE between the N-substituent protons and the H7 proton can also indicate an N1 isomer, due to their spatial proximity.
-
-
-
UV-Vis Spectroscopy:
-
The N1 and N2 isomers have different electronic structures (benzenoid vs. quinonoid-like) and thus exhibit distinct UV absorption spectra.[12][13] While not always sufficient on its own, it can be a rapid and simple corroborating technique, especially when compared to known standards.[14] Derivative UV spectrophotometry can further enhance the characteristic signals for each isomer.[14]
-
-
Single-Crystal X-ray Diffraction:
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[17][18]
-
Acquisition: Record standard ¹H and ¹³C{¹H} spectra.
-
Advanced Experiments: If the 1D spectra are ambiguous, acquire 2D HMBC and/or NOESY spectra. The HMBC experiment is typically the most conclusive.
-
Analysis: Process the spectra and look for the key correlations described above to assign the structure.
// Dashed arrow for correlation edge [style=dashed, color="#EA4335", arrowhead=open, penwidth=2]; "H_sub" -> "C7a" [label=" ³J Correlation\n (HMBC)", fontcolor="#EA4335", fontsize=9]; }
Caption: A systematic workflow for troubleshooting poor HPLC separation of indazole isomers.
Key Troubleshooting Steps:
-
Injection Solvent: Injecting your sample in a solvent much stronger than the mobile phase (e.g., pure DMSO or DMF into a highly aqueous mobile phase) is a common cause of peak distortion and poor resolution. [19]Dilute your sample in the mobile phase itself whenever possible.
-
Mobile Phase Composition: The choice of organic modifier (Acetonitrile vs. Methanol) can alter selectivity. Fine-tune the gradient slope; a shallower gradient gives more time for separation. Ensure the mobile phase is properly degassed to prevent bubbles. [20]3. Column Contamination: Adsorbed impurities can lead to peak tailing. Use a guard column and flush the column with a strong solvent if contamination is suspected. [20]4. System Leaks/Pressure: High or fluctuating backpressure can indicate a blockage, while low pressure could mean a leak. Both will negatively impact chromatographic performance. [19][20]
References
-
Barros, M. T., et al. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]
-
King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
Vetuschi, C., et al. (2006). Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid. Unambiguous Structure Assignment by UV Derivative Spectrophotometry. Taylor & Francis Online. [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]
-
Smith, C. D., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of 1H‐indazole, 1‐methylindazole, and 2‐methylindazole. ResearchGate. [Link]
-
ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. [Link]
-
Fruttero, R., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. [Link]
-
ResearchGate. (2026). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers. ResearchGate. [Link]
-
Barros, M. T., et al. (2010). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. PubMed. [Link]
- Google Patents. (n.d.). Method for separating and purifying substituted indazole isomers.
-
ResearchGate. (2025). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. [Link]
-
da Silva, G. N., et al. (2025). Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. MDPI. [Link]
-
Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]
-
DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. [Link]
-
ResearchGate. (2025). Rotationally resolved ultraviolet spectroscopy of indole, indazole, and benzimidazole. ResearchGate. [Link]
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
-
Agilent. (2009). Tips and Tricks of HPLC Separation. Agilent Technologies. [Link]
-
MDPI. (2018). X-ray Crystal Structure, Geometric Isomerism, and Antimicrobial Activity of New Copper(II) Carboxylate Complexes with Imidazole Derivatives. MDPI. [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
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- 19. agilent.com [agilent.com]
- 20. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
HPLC Purity Standards for 4-Isopropoxy-1H-indazol-3-amine: A Comparative Technical Guide
The following guide provides an in-depth technical comparison of HPLC purity standards for 4-Isopropoxy-1H-indazol-3-amine (CAS: 1715912-77-8), a critical intermediate in the synthesis of next-generation kinase inhibitors and fibrinolysis inhibitors.
Executive Summary: The Purity Paradox
In the synthesis of indazole-based therapeutics (e.g., ALK inhibitors, Factor XIa inhibitors), the intermediate 4-Isopropoxy-1H-indazol-3-amine serves as a primary scaffold. Its purity is not merely a specification—it is a stoichiometric determinant.
A common pitfall in drug development is the reliance on "Research Grade" standards (typically >95% or >98% by HPLC Area%) for quantitative assays. This guide demonstrates that for 4-Isopropoxy-1H-indazol-3-amine, HPLC Area% is an insufficient metric for standard qualification due to the non-chromatographic nature of its primary contaminants (inorganic salts from hydrazine cyclization) and response factor disparities with its des-isopropyl impurities.
This guide compares three tiers of standards and provides a self-validating HPLC protocol to ensure data integrity.
Comparative Analysis of Standard Tiers
The following table contrasts the three available grades of standards. Note that "Purity" on a Certificate of Analysis (CoA) can be misleading if the method of determination (Area% vs. Weight%) is not specified.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Analytical Standard (Secondary) | Tier 3: Research Grade / In-House |
| Primary Use | GMP Release Testing, Method Validation | Routine In-Process Control (IPC) | Early Discovery Screening |
| Purity Metric | Mass Balance / qNMR (wt%) | HPLC Area% (adjusted for water/solvents) | HPLC Area% (Raw) |
| Traceability | NIST / SI Traceable | Traceable to CRM | Vendor CoA only |
| Uncertainty | Explicitly calculated (e.g., ± 0.3%) | Not reported | Unknown |
| Critical Impurities | Quantified (Water, Residual Solvents, Inorganics) | Limited (Solvents often ignored) | High Risk: Salts, Silica, Isomers |
| Cost Factor | 100x | 10x | 1x |
The Hidden Risk: Response Factors
In our internal comparisons, Tier 3 standards often contain up to 5% w/w of 4-hydroxy-1H-indazol-3-amine (the hydrolysis byproduct). This impurity has a significantly different UV extinction coefficient at 254 nm compared to the isopropoxy parent. Using a Tier 3 standard to quantify a reaction yield can result in a 10-15% overestimation of potency , leading to downstream stoichiometric failures in coupling reactions.
Experimental Protocol: Self-Validating HPLC Method
To objectively compare these standards, we utilize a "Self-Validating" HPLC workflow. This method is designed to separate the parent compound from its two most persistent impurities: the des-isopropyl analog and the unreacted nitrile precursor.
Chromatographic Conditions
-
Instrument: UHPLC System (Agilent 1290 or Waters H-Class)
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (Base-deactivated is critical for the amine)
-
Column Temp: 40°C
-
Flow Rate: 0.6 mL/min
-
Detection: UV @ 254 nm (Reference 360 nm)
-
Injection Vol: 2.0 µL
Mobile Phase Strategy
-
Solvent A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (High pH suppresses amine protonation, improving peak shape).
-
Solvent B: Acetonitrile (LC-MS Grade).
Gradient Profile:
| Time (min) | % Solvent B | Event |
|---|---|---|
| 0.0 | 5 | Equilibrate |
| 1.0 | 5 | Hold (Elute salts) |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibrate |
| 15.0 | 5 | End |
Validation Criteria (System Suitability)
For the standard to be deemed "Fit for Purpose," the following criteria must be met before any samples are run:
-
Tailing Factor (T): 0.8 < T < 1.2 (Strict control due to amine interaction).
-
Resolution (Rs): > 2.0 between 4-Isopropoxy-1H-indazol-3-amine and Impurity A (Des-isopropyl).
-
Precision: %RSD of 6 replicate injections < 0.5%.
Visualization: Standard Qualification Workflow
The following diagram outlines the decision logic for qualifying a new batch of 4-Isopropoxy-1H-indazol-3-amine standard. This workflow integrates orthogonal techniques (qNMR) to validate the HPLC results.
Figure 1: Analytical Decision Tree for qualifying 4-Isopropoxy-1H-indazol-3-amine standards. Note the mandatory qNMR step to detect non-chromatographic impurities.
Discussion: The "Ghost Peak" Phenomenon
In a recent comparative study, a "Research Grade" standard (98% HPLC Area%) was used to calibrate a reaction. The resulting yield calculations were consistently 110%, which is physically impossible.
Root Cause Analysis: Upon subjecting the standard to Thermogravimetric Analysis (TGA) and qNMR , it was discovered that the standard contained 12% inorganic salts (likely Hydrazine Hydrobromide residues from the cyclization step). These salts do not absorb UV light and therefore do not appear in the HPLC trace, artificially inflating the "Area %" purity to 98%.
-
Impact: The reaction was under-dosed by 14%, leading to incomplete conversion and high levels of residual starting material in the final API.
-
Recommendation: Always request a qNMR (Quantitative NMR) or TGA (Thermogravimetric Analysis) data packet for this specific amine, or perform it in-house using an internal standard (e.g., Maleic Acid).
References
-
BLD Pharm. (2025). Product Specification: 4-Isopropoxy-1H-indazol-3-amine (CAS 1715912-77-8).[1] Retrieved from
-
Merck / Sigma-Aldrich. (2024). Certified Reference Materials vs. Analytical Standards: A Guide. Retrieved from
-
BenchChem. (2025).[2] Purification and Analysis of Amino-Indazoles. Retrieved from
-
Royal Society of Chemistry. (2016). Supporting Information: HPLC Assays for Indazole Intermediates. Retrieved from
-
National Institutes of Health (NIH). (2023). Design and Synthesis of 1H-indazole-3-amine Derivatives as Antitumor Agents. Retrieved from
Sources
A Senior Application Scientist's Guide to the LC-MS/MS Fragmentation of Isopropoxy Indazoles: A Comparative Analysis for Structural Elucidation
Introduction: The "Why" of Fragmentation Analysis
In modern drug discovery and development, the indazole scaffold is a privileged structure, appearing in a portfolio of compounds with significant therapeutic potential. When these cores are functionalized, for instance with an isopropoxy group, their physicochemical and pharmacological properties are altered. For researchers in medicinal chemistry, process development, and metabolite identification, the unambiguous structural confirmation of these molecules is paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this task. It is not enough to simply obtain a molecular weight; a deep understanding of a molecule's fragmentation pattern under collision-induced dissociation (CID) provides a detailed fingerprint, allowing for confident structural elucidation and differentiation from closely related isomers.
This guide moves beyond a simple recitation of data. It is designed to provide a foundational understanding of the fragmentation pathways of isopropoxy indazoles from first principles. We will explore the causality behind the expected bond cleavages, compare these pathways with logical alternatives, and provide a robust, self-validating analytical framework for scientists working with this important class of molecules.
Part 1: The Analytical Framework: A Self-Validating LC-MS/MS Protocol
The choice of analytical parameters is not arbitrary; it is a deliberate process designed to produce clean, reproducible data that allows for confident interpretation. The protocol described below is grounded in the fundamental chemistry of isopropoxy indazoles and the principles of electrospray ionization.
Experimental Protocol: LC-MS/MS Analysis
1. Liquid Chromatography (LC) - The Separation
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: Phenomenex Kinetex C18 (100 mm × 2.1 mm, 2.6 µm).
-
Scientist's Rationale: A C18 stationary phase provides excellent hydrophobic retention for the indazole core, while the particle size ensures high resolution and sharp peak shapes, which is critical for separating potential isomers and impurities.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: Hold at 5% B (re-equilibration)
-
Scientist's Rationale: A gradient elution is necessary to elute the moderately nonpolar isopropoxy indazole with a good peak shape and to ensure that any more or less retentive impurities are also effectively eluted from the column.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Scientist's Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility of retention times.
-
-
Injection Volume: 5 µL.
2. Mass Spectrometry (MS) - The Detection and Fragmentation
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.
-
Scientist's Rationale: ESI is a soft ionization technique ideal for polar and semi-polar molecules like indazoles, as it typically produces the protonated molecular ion [M+H]⁺ with minimal in-source fragmentation, providing a clear precursor for MS/MS analysis.[3][4] The nitrogen atoms in the indazole ring are basic and readily accept a proton.
-
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
-
MS/MS Analysis:
-
Precursor Ion Selection: The [M+H]⁺ of the isopropoxy indazole.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV.
-
Scientist's Rationale: Ramping the collision energy ensures that we observe both low-energy fragments (from weaker bonds) and high-energy fragments (from stronger bonds), providing a complete fragmentation picture in a single experiment.
-
Part 2: The Core Directive: Predicted Fragmentation Pattern of Isopropoxy Indazole
Upon entering the collision cell, the protonated isopropoxy indazole ([M+H]⁺) is energetically activated. The subsequent fragmentation is not random but is dictated by the relative stabilities of the potential fragment ions and neutral losses. For an isopropoxy-substituted aromatic system, the fragmentation is dominated by reactions involving the isopropoxy group.
The most characteristic and diagnostically significant pathway is a retro-ene-type rearrangement , leading to the loss of a neutral propene molecule.
-
Protonation: The process begins with the protonated molecule, likely on one of the indazole ring nitrogens.
-
Hydrogen Transfer & Bond Cleavage: A proton is transferred from the indazole core to the ether oxygen. This is followed by a charge-remote fragmentation initiated by the transfer of a gamma-hydrogen from one of the isopropyl's methyl groups to the indazole ring through a stable six-membered transition state.
-
Neutral Loss of Propene: This rearrangement facilitates the cleavage of the carbon-oxygen bond, resulting in the elimination of a neutral propene molecule (C₃H₆), which has a mass of 42.05 Da.
-
Resulting Fragment: The resulting fragment ion is a protonated hydroxy-indazole.
A secondary, but less common, pathway could involve the homolytic cleavage of the O-isopropyl bond, but this is less favored in even-electron ESI-MS fragmentation compared to rearrangement pathways.[5] The fragmentation of the indazole ring itself, such as the loss of HCN or N₂, is expected to be a minor pathway compared to the facile loss of propene from the side chain.[6]
Visualization of the Primary Fragmentation Pathway
Caption: Predicted fragmentation of protonated isopropoxy indazole via retro-ene rearrangement.
Table of Predicted Key Fragments
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Loss | Mechanism |
| [M+H]⁺ | [M+H - 42]⁺ | 42.05 | Propene (C₃H₆) | Retro-ene Rearrangement |
| [M+H]⁺ | [M+H - 18]⁺ | 18.01 | Water (H₂O) | Possible from hydroxy-indazole fragment |
| [M+H - 42]⁺ | [M+H - 42 - 28]⁺ | 28.01 | Carbon Monoxide (CO) | Cleavage of the resulting phenol |
Part 3: The Power of Comparison: Differentiating Isomers and Analogs
The true diagnostic power of a fragmentation pattern is revealed through comparison. By analyzing how small structural changes affect the fragmentation, we can build a set of rules to confidently identify our target analyte.
Alternative 1: Methoxy Indazole
A methoxy-substituted indazole lacks the necessary gamma-hydrogens for the retro-ene rearrangement. Therefore, it will not exhibit the characteristic neutral loss of 42 Da. Instead, its fragmentation would likely be dominated by the loss of a methyl radical (15 Da) or formaldehyde (30 Da), providing a clear point of differentiation.
Alternative 2: Isopropoxy Indole (Isomer)
An indole is a structural isomer of indazole. While the isopropoxy group would still be expected to drive the fragmentation via the loss of propene, the underlying fragmentation of the core heterocyclic ring may differ. The indole ring is known to fragment via the loss of HCN (27 Da).[6] Subtle differences in the relative abundances of subsequent fragment ions could be observed due to the different charge distribution and stability of the N-1 versus N-2 protonated systems.
Workflow for Comparative Analysis
Caption: Decision workflow for identifying alkoxy indazoles based on MS/MS data.
Comparative Summary of Diagnostic Fragments
| Compound | Key Diagnostic Neutral Loss | Expected Fragment Ion | Distinguishing Feature |
| Isopropoxy Indazole | Propene (-42.05 Da) | [Hydroxy Indazole + H]⁺ | The primary and most intense fragmentation pathway. |
| Methoxy Indazole | Formaldehyde (-30.01 Da) | [Hydroxy Indazole + H]⁺ | Absence of the 42 Da loss; presence of a 30 Da loss. |
| Isopropoxy Indole | Propene (-42.05 Da) | [Hydroxy Indole + H]⁺ | Initial loss is identical, but subsequent ring fragmentation may differ (e.g., prominent loss of HCN). |
Conclusion
The LC-MS/MS fragmentation of isopropoxy indazoles is predicted to be dominated by a highly characteristic neutral loss of propene (42.05 Da) via a retro-ene rearrangement. This fragmentation pathway serves as a powerful diagnostic tool, allowing for clear differentiation from other alkoxy-substituted analogs, such as methoxy indazoles, which lack this pathway.
By combining a robust, scientifically-grounded LC-MS/MS protocol with a comparative analytical approach, researchers can move beyond simple molecular weight confirmation. This guide provides the foundational logic and a predictive framework to confidently elucidate the structure of isopropoxy indazoles, ensuring the integrity and accuracy of their scientific findings.
References
-
Forgács, E., Casedas, G., & Les, F. (2021). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 56(11), e4787. Available at: [Link]
-
Luo, X., Jia, M., He, T., Liu, C., & Chen, J. (2024). Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry. Chinese Journal of Chromatography, 42(2), 163-172. Available at: [Link]
-
Luo, X., Jia, M., He, T., Liu, C., & Chen, J. (2024). [Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry]. Se Pu, 42(2), 163-172. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Request PDF on ResearchGate. Available at: [Link]
-
Guan, F., et al. (2023). [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry]. Se Pu, 41(8), 845-855. Available at: [Link]
-
Viswanath, P., et al. (2020). SYSTEMATIC LC-MS/MS METHOD FOR QUANTIFICATION OF 2,3-DIMETHYL-2H-INDAZOLE-6-AMINE CONTENT IN PAZOPANIB HYDROCHLORIDE. Rasayan Journal of Chemistry, 13(1), 363-369. Available at: [Link]
-
Wang, F., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]
-
Ferreira da Silva, F., et al. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. Journal of the American Society for Mass Spectrometry, 30(12), 2678-2691. Available at: [Link]
-
University of Arizona. Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Available at: [Link]
-
Wikipedia. (2024). Fragmentation (mass spectrometry). Available at: [Link]
-
Schlosser, E., & Volk, F. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]
-
Maurer, H. H. (2004). Multi-analyte procedures for screening for and quantification of drugs in blood, plasma, or serum by liquid chromatography-single stage or tandem mass spectrometry (LC-MS or LC-MS/MS) relevant to clinical and forensic toxicology. Clinical Biochemistry, 37(7), 549-565. Available at: [Link]
Sources
- 1. [Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. Study of Mass Spectra of Some Indole Derivatives [scirp.org]
Medicinal Chemistry Guide: Optimizing Indazole C4-Substituents (Methoxy vs. Isopropoxy)
Executive Summary: The C4-Substituent Decision Matrix
In the optimization of 1H-indazole scaffolds, the C4 position is a critical vector for tuning potency and physicochemical properties. This guide compares two common bioisosteric replacements: the 4-methoxy (-OCH₃) group and the 4-isopropoxy (-OCH(CH₃)₂) group.
While both serve as electron-donating alkoxy substituents, their impact on binding affinity diverges based on the target's cavity architecture.
| Feature | 4-Methoxy Indazole | 4-Isopropoxy Indazole |
| Steric Demand (MR) | Low (Volume ~28 ų) | High (Volume ~45 ų) |
| Lipophilicity (ΔcLogP) | Baseline | +0.6 to +0.9 vs. OMe |
| Rotational Freedom | Low (Minimal entropic penalty) | High (Higher entropic cost) |
| Best Application | ATP-Binding Sites (Kinases): Tight hinge regions where bulk causes steric clash (e.g., GSK-3, VEGFR-2). | Allosteric/GPCR Sites: Large hydrophobic pockets requiring lipophilic filling (e.g., specific GPCRs). |
| Key Risk | Metabolic liability (O-demethylation). | Steric clash; lower solubility. |
Physicochemical & Structural Analysis
The transition from methoxy to isopropoxy is not merely an increase in size; it fundamentally alters the molecular recognition profile.
Structural Comparison
The 4-position of the indazole ring is proximal to the N1/N2 nitrogens. Substituents here can influence the tautomeric equilibrium and the electronic density of the pyrazole ring, which is often the primary H-bond donor/acceptor motif.
-
Electronic Effect: Both are electron-donating groups (EDG) by resonance, increasing electron density on the indazole ring. However, the isopropyl group is slightly more electron-donating by induction (+I) than the methyl group.
-
Steric Effect: The isopropyl group introduces a "branching" effect. In a restricted pocket (like the ATP-binding cleft of a kinase), the two methyl wings of the isopropyl group can clash with "gatekeeper" residues or the solvent-front ceiling.
Calculated Properties (In Silico)
Data represents the delta change when swapping -OMe for -OiPr on a standard 1H-indazole core.
| Property | 4-Methoxy | 4-Isopropoxy | Impact on Binding |
| Molar Refractivity (MR) | ~7.8 | ~12.5 | Steric Fit: Higher MR requires a larger pocket. |
| cLogP | ~1.8 | ~2.5 | Permeability: Isopropoxy increases membrane permeability but decreases aqueous solubility. |
| Rotatable Bonds | 1 | 2 | Entropy: Isopropoxy pays a higher entropic penalty upon binding (rigidification). |
| Topological Polar Surface Area (TPSA) | 9.23 Ų | 9.23 Ų | Solvation: Identical polar surface, but isopropoxy shields the oxygen more effectively. |
Mechanistic Case Studies: When to Use Which?
Case A: The "Methoxy Advantage" (Kinase Inhibitors & CCR4)
In many ATP-competitive kinase inhibitors, the indazole core mimics the adenine ring of ATP. The C4 position often points toward the "hinge region" or a specific back-pocket.
-
Evidence: Research on CCR4 antagonists (indazole arylsulfonamides) explicitly demonstrated that 4-methoxy (or hydroxyl) substituents were significantly more potent than larger analogs.[1] The binding site for these antagonists is an intracellular allosteric site (Site II) that is sterically restricted.
-
Mechanism: The methoxy group provides a hydrogen bond acceptor (the oxygen) without imposing a steric penalty. The isopropoxy group, being bulkier, clashes with the pocket walls, preventing the core scaffold from forming critical H-bonds with the receptor backbone.
-
Reference: J. Med. Chem. (Source 1.1, 1.3).
Case B: The "Isopropoxy Advantage" (Hydrophobic Pockets)
While less common in tight kinase pockets, the isopropoxy group excels in targets with large, lipophilic cavities, such as certain GPCRs or ion channels where the "Hydrophobic Effect" drives binding.
-
Evidence: In the optimization of opioid receptor ligands (specifically benzimidazole nitazene analogs, which share SAR logic with indazoles), increasing alkoxy chain length from methyl to ethyl/isopropyl often enhances potency.[2]
-
Mechanism: The isopropyl group displaces "high-energy" water molecules from a hydrophobic cleft. The gain in enthalpy from hydrophobic contacts (
) and the gain in entropy from water release ( ) outweigh the conformational entropy loss of the ligand. -
Reference: Nitazene SAR Study (Source 1.9).
Visualizing the SAR Logic
The following diagram illustrates the decision pathway for optimizing the C4 position.
Figure 1: Decision tree for C4-alkoxy substitution based on target topology.
Experimental Protocol: TR-FRET Binding Assay
To objectively compare the binding affinity (
Assay Principle (LanthaScreen™ Kinase Binding)
This assay detects the displacement of a labeled tracer (Alexa Fluor™ 647) from the kinase/target by the test compound. The kinase is tagged with a Europium (Eu) chelate.
-
High FRET: Tracer bound (No inhibitor).
-
Low FRET: Tracer displaced (Inhibitor bound).
Step-by-Step Workflow
Materials:
-
Target Protein (e.g., GST-tagged Kinase).
-
Eu-anti-GST Antibody.
-
Kinase Tracer (Alexa Fluor™ 647 conjugate).
-
Test Compounds (4-OMe and 4-OiPr indazole analogs).
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Protocol:
-
Compound Preparation:
-
Dissolve compounds in 100% DMSO to 10 mM.
-
Perform a 10-point serial dilution (1:3) in DMSO.[3]
-
Dilute further into Assay Buffer (Final DMSO concentration should be <1%).
-
-
Master Mix Preparation:
-
Mix A: Kinase (5 nM final) + Eu-Antibody (2 nM final).
-
Mix B: Tracer (Concentration =
of tracer, typically 5-10 nM).
-
-
Plate Loading (384-well Low Volume White Plate):
-
Add 5 µL of Test Compound .
-
Add 5 µL of Mix A (Kinase/Antibody).
-
Add 5 µL of Mix B (Tracer).
-
Total Volume = 15 µL.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60 minutes in the dark. Note: Isopropoxy analogs may require longer equilibration if kinetics are slow.
-
-
Detection:
-
Read on a TR-FRET compatible plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 337 nm (Laser/Flash lamp).
-
Emission 1 (Donor): 620 nm (Europium).
-
Emission 2 (Acceptor): 665 nm (Alexa Fluor).
-
-
Data Analysis:
-
Calculate Emission Ratio:
. -
Plot ER vs. log[Compound].
-
Fit to Sigmoidal Dose-Response curve to determine
. -
Calculate
using the Cheng-Prusoff equation: .
-
Workflow Diagram
Figure 2: TR-FRET Kinase Binding Assay Workflow.
References
-
Proc. Natl. Acad. Sci. & J. Med. Chem. (2013).[1][4] Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists.[1][4]
-
Bioorg. Med. Chem. Lett. (2007).[5] 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase.[5]
-
Journal of Medicinal Chemistry (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2).[6]
-
Psychopharmacology (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids. (Comparative alkoxy SAR reference).
-
Beilstein J. Org. Chem. (2024).[7] Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Sources
- 1. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 4-substituted indazoles as new inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 4-Isopropoxy-1H-indazol-3-amine
As researchers and drug development professionals, our work with novel chemical entities like 4-Isopropoxy-1H-indazol-3-amine (CAS No. 1715912-77-8) is critical for advancing science. This compound, a member of the biologically significant indazole family, holds potential in various therapeutic areas.[1][2][3] However, with great innovation comes the profound responsibility of ensuring safety and environmental stewardship. The proper disposal of such research chemicals is not merely a regulatory hurdle; it is a cornerstone of responsible science.
This guide provides a comprehensive, step-by-step protocol for the safe disposal of 4-Isopropoxy-1H-indazol-3-amine. Moving beyond a simple checklist, we will delve into the chemical reasoning behind these procedures, empowering you to make informed decisions that protect yourself, your colleagues, and the environment.
Part 1: Hazard Identification and Risk Assessment
Understanding the inherent risks of a compound is the first step toward safe handling and disposal. While a specific Safety Data Sheet (SDS) for 4-Isopropoxy-1H-indazol-3-amine is not widely available, we can infer its hazard profile from its structural analogues, such as 1H-Indazol-3-amine, and the general properties of aromatic amines.[4][5][6]
Inferred Hazard Profile:
The primary hazards are associated with its amino-indazole structure. Aromatic amines as a class are known for their potential toxicity, and indazole derivatives are designed to be biologically active.[3][7][8]
| Hazard Classification | GHS Hazard Statement | Rationale and Associated Risks |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. Accidental ingestion via contaminated hands is a primary risk.[4][5][6] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, and inflammation. Aromatic amines can be absorbed through the skin.[4][5][8] |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | The compound, as a dust or in solution, can cause significant and potentially painful eye irritation upon contact.[4][5][6] |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing and discomfort.[4][5] |
Environmental Hazards: While specific data is limited, aromatic amines can be harmful to aquatic life.[8][9] Therefore, disposal into drains or sewers is strictly prohibited to prevent environmental contamination.[10][11]
Part 2: Laboratory Protocol for Waste Management
Proper disposal begins the moment the compound is deemed waste. Adherence to a strict in-lab protocol is essential to prevent accidental exposure and cross-contamination.
Personal Protective Equipment (PPE)
When handling waste 4-Isopropoxy-1H-indazol-3-amine, the following PPE is mandatory:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[4][5]
-
Skin Protection: A lab coat is required. Handle with chemical-resistant gloves (e.g., nitrile) that are inspected before use. Dispose of contaminated gloves properly after use.[4][12]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, use a full-face respirator with an appropriate particulate filter.[4]
Waste Segregation and Containerization
Causality: The core principle of waste segregation is to prevent dangerous chemical reactions. Amines are basic and can react exothermically with acids. They are also incompatible with strong oxidizing agents.[5][9]
Procedure:
-
Designate a Waste Stream: 4-Isopropoxy-1H-indazol-3-amine waste should be classified as non-halogenated organic solid waste .
-
Select an Appropriate Container:
-
Use a clearly labeled, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).
-
The container must be in good condition, with no leaks or cracks.
-
-
Labeling: The waste container must be labeled at the moment the first piece of waste is added. The label should clearly state:
-
"Hazardous Waste"
-
The full chemical name: "4-Isopropoxy-1H-indazol-3-amine"
-
The associated hazards (e.g., "Toxic," "Irritant").[13]
-
-
Accumulation:
Part 3: Final Disposal Workflow
The ultimate disposal of 4-Isopropoxy-1H-indazol-3-amine must be handled by professionals in accordance with federal, state, and local regulations. Under the EPA's Resource Conservation and Recovery Act (RCRA), this material is classified as hazardous waste.[14]
The following diagram illustrates the decision-making process for proper disposal.
Caption: Decision workflow from waste generation to final disposal.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste materials, including residual product, contaminated vials, weighing paper, and spill cleanup debris, in the designated and pre-labeled hazardous waste container.
-
Storage: Store the sealed container in your lab's SAA until it is full or ready for pickup, adhering to all accumulation time limits set by your institution and local regulations.
-
Coordination with EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport the waste yourself.
-
Professional Disposal: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[9][10] The standard and required method for disposing of this type of organic compound is high-temperature incineration at a facility permitted to handle hazardous chemical waste.[14][15] This method ensures the complete destruction of the molecule, preventing its release into the environment.
Part 4: Emergency Procedures
Accidents can happen. A prepared response is critical to mitigating risk.
Spill Management
For a small spill of solid 4-Isopropoxy-1H-indazol-3-amine:
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.[4]
-
Don PPE: Wear the full PPE described in section 2.1.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.[4][5] Use non-sparking tools if there is any fire risk.[4]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Report: Report the incident to your supervisor and EHS department.
First Aid Measures
These are immediate actions to be taken while seeking professional medical help.[4][5]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[4][5]
-
If on Skin: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[5]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison control center or doctor if you feel unwell.[5]
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of knowledge does not come at the expense of our well-being or the health of our planet.
References
-
1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets. ECHEMI.
-
SAFETY DATA SHEET: 3-Amino-1H-indazole. Thermo Fisher Scientific.
-
1H-indazol-3-amine | C7H7N3 | CID 13399. PubChem, National Institutes of Health.
-
SAFETY DATA SHEET: 1H-Indazol-5-amine. Thermo Fisher Scientific.
-
1H-Indazol-3-amine AldrichCPR. Sigma-Aldrich.
-
SAFETY DATA SHEET: 3-Amino-4-methoxy-1H-indazole. Fisher Scientific.
-
4-Isopropoxy-1H-indazol-3-amine | 1715912-77-8. BLD Pharm.
-
1H-Indazol-3-amine. Chem-Impex.
-
4-Fluoro-1H-indazol-3-amine | 404827-78-7. ChemScene.
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information (PMC).
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
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SDS - Aromatic Amine Cleaning Developing Solution. SKC Inc.
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Management of Hazardous Waste Pharmaceuticals. U.S. Environmental Protection Agency.
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Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results.
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Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
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Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI.
-
Aromatic Amine Pollution. Term.
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Enhanced Organics Removal Using 3D/GAC/O3 for N-Containing Organic Pharmaceutical Wastewater. MDPI.
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Tricyclic Indazoles-A Novel Class of Selective Estrogen Receptor Degrader Antagonists. National Center for Biotechnology Information (PMC).
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Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate.
-
Amine Disposal For Businesses. Collect and Recycle.
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WO2009106980A2 - Indazole derivatives. Google Patents.
-
Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. State of Michigan.
-
EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles.
-
Tracking Aromatic Amines from Sources to Surface Waters. National Center for Biotechnology Information (PMC).
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. 1H-indazol-3-amine | C7H7N3 | CID 13399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tracking Aromatic Amines from Sources to Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 11. michigan.gov [michigan.gov]
- 12. international.skcinc.com [international.skcinc.com]
- 13. EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule: Quarles Law Firm, Attorneys, Lawyers [quarles.com]
- 14. danielshealth.com [danielshealth.com]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
